Travoprost
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-AHTXBMBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896948 | |
| Record name | Travoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Travoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>16 mg/ml at 25.0°C, 7.59e-03 g/L | |
| Record name | Travoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Travoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
157283-68-6 | |
| Record name | Travoprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Travoprost [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Travoprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Travoprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAVOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Travoprost | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Travoprost
Elucidation of Travoprost's Primary Receptor Interactions
This compound acid primarily targets and activates the prostaglandin (B15479496) FP receptor, which is a key mediator in regulating aqueous humor outflow in the eye. nih.govdrugbank.comnih.govhres.ca
Characterization of Prostaglandin F2α (FP) Receptor Agonism by this compound Acid
This compound acid is characterized as a highly selective and potent full agonist of the prostaglandin FP receptor. drugbank.comhres.caresearchgate.netnih.govmims.comtravatanzhcp.comnovartis.com This agonistic activity is central to its mechanism of reducing intraocular pressure. nih.govdrugbank.comhres.ca By binding to FP receptors, this compound acid increases the outflow of aqueous humor, primarily through the uveoscleral pathway and potentially also through the trabecular meshwork. nih.govwikipedia.orghres.camims.comportico.org Studies have shown that this compound acid exhibits high affinity for the FP receptor in the nanomolar range. nih.govdrugbank.comscilit.com For instance, its binding affinity (Ki) for the FP receptor has been reported as 35 ± 5 nM in bovine corpus luteum membranes. scilit.com In functional assays measuring phosphoinositide turnover, this compound acid has demonstrated high potency, with an EC50 of 1.4 nM in human ciliary muscle cells. scilit.com This compares favorably to the EC50 values of PGF2α (24.5 nM) and latanoprost (B1674536) acid (34 nM) in similar assays. portico.org
Investigating FP Receptor Subtype Selectivity and Binding Kinetics
This compound acid demonstrates a high degree of selectivity for the FP receptor compared to other prostanoid receptors. nih.govdrugbank.comhres.caresearchgate.netnih.govtravatanzhcp.comscilit.com Studies evaluating the binding affinity of this compound acid to various prostaglandin receptors have shown minimal affinity for receptors such as DP, EP1, EP3, EP4, IP, and TP. researchgate.netnih.govscilit.com The affinity (Ki) values for these other receptors are significantly higher (in the sub-micromolar to micromolar range) compared to the nanomolar affinity for the FP receptor. researchgate.netnih.govscilit.com For example, reported Ki values for this compound acid are 52,000 nM for DP, 9540 nM for EP1, 3501 nM for EP3, 41,000 nM for EP4, >90,000 nM for IP, and 121,000 nM for TP receptors, highlighting its preferential binding to the FP receptor. scilit.com This selectivity contributes to a reduced risk of off-target side effects associated with activation of other prostaglandin receptor subtypes. drugbank.com
The binding kinetics of this compound acid at the FP receptor involve a high-affinity interaction at a single binding site, as observed in in vitro studies using bovine corpus luteum membranes. hres.canovartis.comhres.cae-lactancia.orghres.ca
Below is a table summarizing the binding affinities of this compound acid for different prostaglandin receptors:
| Receptor Subtype | Binding Affinity (Ki) | Source Tissue/Cells |
| FP | 35 ± 5 nM | Bovine Corpus Luteum |
| DP | 52,000 nM | Cultured Cells |
| EP1 | 9540 nM | Cultured Cells |
| EP3 | 3501 nM | Cultured Cells |
| EP4 | 41,000 nM | Cultured Cells |
| IP | > 90,000 nM | Cultured Cells |
| TP | 121,000 nM | Cultured Cells |
Pharmacological Receptor Occupancy Studies in Ocular Tissues
Following topical ocular administration, this compound is absorbed through the cornea and hydrolyzed to this compound acid, which then distributes within ocular tissues, including the ciliary muscle and trabecular meshwork, where FP receptors are located. nih.govdrugbank.comnih.govportico.org While specific detailed quantitative receptor occupancy studies in live human ocular tissues were not extensively detailed in the search results, the presence of FP receptors in these tissues and the known mechanism of action support that this compound acid occupies these receptors to exert its IOP-lowering effect. nih.govresearchgate.net The reduction in intraocular pressure is observed approximately two hours after administration, with maximum effect typically reached after 12 hours, suggesting a sustained interaction with the target receptors. nih.govdrugbank.comwikipedia.orgmims.comhres.ca Studies in rabbits have shown that peak concentrations of this compound acid in the aqueous humor are reached one to two hours after topical administration. hres.cahres.cae-lactancia.orghres.ca
Post-receptor Signaling Pathways and Intracellular Mechanisms
Activation of the FP receptor by this compound acid triggers intracellular signaling cascades that ultimately lead to increased aqueous humor outflow. portico.org While the exact complete mechanism is still being elucidated, key pathways involved include modulation of the Rho-kinase pathway and potentially the adenylyl cyclase/cAMP-PKA pathway. nih.govportico.org
Rho-Kinase Pathway Modulation and Actin Cytoskeleton Remodeling
FP receptor activation is known to be coupled to Gq proteins, which typically leads to the activation of the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. portico.org Downstream of this, the Rho-kinase (ROCK) pathway is a critical regulator of the actin cytoskeleton and cell contractility. ophthalmologymanagement.comarvojournals.orgmdpi.comresearchgate.netnih.gov Activation of the Rho/ROCK pathway can increase actin stress fiber assembly, focal adhesion formation, and cellular contraction, particularly in cells like those in the trabecular meshwork. arvojournals.orgmdpi.comresearchgate.net Conversely, inhibition of the Rho/ROCK pathway leads to relaxation of these cells, decreased cell stiffness, and reduced intercellular adhesions, which can increase the permeability and outflow of aqueous humor through the trabecular meshwork and Schlemm's canal. ophthalmologymanagement.comarvojournals.orgmdpi.comresearchgate.net While this compound's primary mechanism for increasing outflow is via the uveoscleral pathway, which involves remodeling of the extracellular matrix mediated by matrix metalloproteinases (MMPs) downstream of FP receptor activation, there is also evidence suggesting effects on the trabecular meshwork. nih.govwikipedia.orghres.camims.comportico.org The interaction between FP receptor signaling and the Rho-kinase pathway in ocular tissues is complex, but modulation of this pathway is implicated in the changes in cell shape and adhesion that facilitate aqueous humor outflow. ophthalmologymanagement.comarvojournals.orgmdpi.comresearchgate.net
Activation of Adenylyl Cyclase and cAMP-PKA Signaling Cascades
While the primary signaling pathway linked to FP receptors is the Gq-PLC pathway, some G protein-coupled receptors can also interact with other signaling cascades, including those involving adenylyl cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP). Adenylyl cyclases catalyze the synthesis of cAMP from ATP, and cAMP in turn activates various intracellular effectors, notably protein kinase A (PKA). nih.govbmbreports.orgnih.govkoreascience.kr The cAMP/PKA pathway plays diverse roles in cellular function, including modulation of ion channels and regulation of gene expression. bmbreports.orgnih.govdrugbank.com While the direct activation of adenylyl cyclase and the cAMP-PKA pathway specifically by this compound acid via the FP receptor is not as well-established as the Gq pathway, the broader context of prostaglandin signaling indicates potential interplay with cAMP-mediated effects. Some prostaglandins (B1171923) can activate AC via Gs-coupled receptors. drugbank.com While this compound shows minimal affinity for such receptors (like DP, EP2, EP4, IP) researchgate.netnih.govscilit.com, the intricate network of intracellular signaling means that activation of one pathway can sometimes indirectly influence others. However, the predominant and well-characterized post-receptor signaling initiated by this compound acid binding to the FP receptor involves the Gq-mediated cascade leading to increased intracellular calcium and downstream effects on matrix metalloproteinases and potentially influencing Rho-kinase activity, rather than direct activation of adenylyl cyclase and the cAMP-PKA pathway. portico.org The role of the cAMP/PKA pathway in the context of this compound's mechanism of action appears less direct compared to its well-defined effects via the Gq-PLC pathway and subsequent extracellular matrix remodeling.
Influence on Intracellular Calcium Homeostasis and Contractility
The activation of FP receptors by this compound free acid is known to influence intracellular signaling pathways, including those involving calcium. Studies have investigated the effects of FP receptor agonists, including this compound, on intracellular calcium ([Ca2+]i) mobilization in ocular cells, particularly in the trabecular meshwork (TM). arvojournals.orgnih.gov
Research indicates that FP receptor agonists can induce rapid and dose-dependent mobilization of [Ca2+]i in human trabecular meshwork cells. arvojournals.org this compound acid has been shown to exhibit high potency in this regard compared to other prostaglandin analogs. arvojournals.org This increase in intracellular calcium is linked to the activation of phosphoinositide turnover, a common signaling pathway downstream of G protein-coupled receptors like the FP receptor. arvojournals.org
Furthermore, FP receptor agonists have been shown to interact with the contractility of ocular tissues like the trabecular meshwork. Studies in bovine TM have demonstrated that FP receptor agonists, including fluprostenol (B1673476) (the free acid of this compound), can inhibit contractions induced by endothelin-1 (B181129) (ET-1), a peptide known to influence TM contractility. nih.gov This inhibitory effect on ET-1-induced contraction is mediated through the FP receptor and is associated with a reduction in the ET-1-induced transient increase in [Ca2+]i in cultured TM cells. nih.gov These findings suggest that this compound, through FP receptor activation, can modulate TM contractility, potentially contributing to increased aqueous humor outflow by inhibiting contractile mechanisms. nih.gov
Gene Expression Profiling and Proteomic Analysis of this compound-Treated Ocular Cells
Investigations into the molecular effects of this compound have extended to analyzing changes in gene expression and protein profiles in ocular tissues and cells. These studies aim to elucidate the downstream effects of FP receptor activation and identify potential mechanisms contributing to the drug's therapeutic action and other observed effects.
Gene expression profiling using techniques like real-time RT-PCR has been employed to examine the impact of this compound on the expression of specific genes in ocular cells. For instance, studies in cultured human corneal epithelial cells have shown that this compound can increase the mRNA expression of epidermal growth factor (EGF). arvojournals.org This suggests a potential role for this compound in influencing factors related to corneal epithelial cell proliferation and behavior. arvojournals.org
Proteomic analysis, which involves the large-scale study of proteins, has also been applied to understand the effects of ocular hypotensive agents, including this compound, on the protein composition of ocular tissues. Studies using inherited glaucoma rat models have investigated the changes in the retinal proteome following topical administration of this compound. plos.orgplos.org These studies have revealed alterations in the expression of certain retinal proteins, such as high-mobility-group-protein B1 (HMGB1), calmodulin, heat-shock-protein (HSP) 70, and carbonic anhydrase II, in glaucomatous retinas treated with this compound. plos.orgplos.org Notably, some of these changes in the retinal proteome appear to be independent of the IOP-lowering effect, suggesting direct pharmacological effects of the drug on retinal metabolism. plos.orgplos.org
While comprehensive proteomic analyses specifically focused on this compound's effects on aqueous humor or trabecular meshwork are ongoing areas of research, studies on aqueous humor proteomics in general highlight its value for biomarker discovery and understanding disease mechanisms in conditions like primary open-angle glaucoma. frontiersin.org Future proteomic studies could further illuminate the specific protein changes induced by this compound in key ocular outflow tissues.
Data from gene expression and proteomic studies can be complex and are often presented in tables detailing fold changes in mRNA or protein levels, p-values, and affected biological pathways. An example of how such data might be presented in a table is shown below (illustrative data):
| Gene/Protein | Fold Change (Treated/Control) | p-value | Affected Pathway/Process |
| EGF (mRNA) | ↑ (e.g., 1.5) | < 0.05 | Cell Proliferation, Epithelial |
| HMGB1 (Protein) | ↓ (e.g., 0.7) | < 0.05 | Inflammation, Cell Death |
| Calmodulin (Protein) | ↑ (e.g., 1.3) | < 0.05 | Calcium Signaling, Cell Survival |
| HSP70 (Protein) | ↔ (e.g., 1.0) | > 0.05 | Stress Response |
Note: This table is illustrative and represents the type of data that might be generated in gene expression and proteomic studies. Actual values would depend on the specific experimental conditions and findings.
Secondary Pharmacological Effects Beyond FP Receptor Agonism
While the primary mechanism of action of this compound is attributed to its agonism of the FP receptor, research has explored potential secondary pharmacological effects, including interactions with other receptors or transporters and the involvement of non-canonical signaling pathways. This compound free acid demonstrates high selectivity for the FP receptor and shows only sub-micromolar affinity for other prostanoid receptors like DP, EP1, EP3, EP4, IP, and TP receptors. drugbank.comnovartis.comresearchgate.nethres.cae-lactancia.org This high selectivity minimizes significant interactions with these other prostanoid receptor subtypes. drugbank.com
Potential Interactions with Other Ocular Receptors or Transporters
Beyond prostanoid receptors, investigations have considered potential interactions of this compound with other ocular receptors or transporters that could influence its pharmacokinetics or pharmacodynamics.
Studies have examined the interaction of prostaglandin analogs, including this compound, with efflux pumps on the cornea, which play a role in drug transport. Research using cultured rabbit corneal epithelial cells and Madin-Darby canine kidney (MDCK) cells overexpressing various efflux pumps has shown that this compound and its free acid form are substrates of multiple drug efflux pumps, specifically MRP1, MRP2, and MRP5. nih.govnih.gov While bimatoprost (B1667075) showed interaction with P-gp, this compound did not exhibit statistically significant interaction with P-gp or BCRP in these studies. nih.govnih.gov These findings suggest that efflux transporters on the cornea can influence the permeation of this compound. nih.govnih.gov
Information regarding significant interactions of this compound with other non-prostanoid ocular receptors appears limited in the available literature, reinforcing its primary mode of action via the FP receptor.
Non-canonical Signaling Pathways Investigated
While FP receptor signaling primarily involves canonical pathways linked to G protein activation and downstream effectors like phosphoinositide turnover and calcium mobilization, some research has touched upon the potential involvement of non-canonical pathways.
In the context of aqueous humor outflow, particularly in the trabecular meshwork, studies have explored the presence and role of canonical and non-canonical Wnt signaling pathways. nih.govtmc.eduresearchgate.net While canonical Wnt signaling (β-catenin-dependent) has been implicated in regulating IOP and extracellular matrix in the TM, the direct involvement of this compound in modulating non-canonical Wnt pathways (such as the planar cell polarity or Ca2+ signaling pathways, independent of β-catenin accumulation) is an area that requires further specific investigation. nih.govtmc.eduresearchgate.net One study in human trabecular meshwork cells suggested that this compound reduced dexamethasone-induced crosslinked actin networks through a β-catenin-dependent pathway, potentially linking it to canonical Wnt signaling, although the primary effect of prostaglandin analogs is often discussed in relation to extracellular matrix remodeling and ciliary muscle relaxation via FP receptors. nih.govresearchgate.net
Ocular Hypotensive Mechanisms and Aqueous Humor Dynamics Research
Comprehensive Analysis of Uveoscleral Outflow Enhancement by Travoprost
This compound significantly increases uveoscleral outflow. nih.govscispace.com This pathway involves the passage of aqueous humor through the ciliary muscle and into the suprachoroidal space, eventually being absorbed into the choroidal circulation. researchgate.netreading.ac.uk The enhancement of this outflow route is a key factor in this compound's ability to lower IOP. patsnap.com
Structural Remodeling of Ciliary Muscle and Suprachoroidal Space
Activation of FP receptors in the ciliary muscle by this compound free acid leads to a series of biochemical events that result in the remodeling of the extracellular matrix within the uveoscleral outflow pathway. patsnap.com This remodeling is hypothesized to increase the spaces between the ciliary muscle fiber bundles, thereby facilitating increased aqueous humor outflow through the uveoscleral route. nih.gov Ultrastructural studies have shown changes in the ciliary body that may facilitate aqueous humor drainage. nih.gov The suprachoroidal space is a potential target for increasing aqueous outflow, and devices are being explored to facilitate drainage to this space. ophthalmologytimes.comcrstodayeurope.comcrstodayeurope.com
Extracellular Matrix Remodeling, Including Matrix Metalloproteinase (MMP) Involvement
Remodeling of the extracellular matrix within the ciliary body is considered a primary mechanism of action for prostaglandins (B1171923) like this compound. nih.govtandfonline.com this compound stimulates the secretion and activation of matrix metalloproteinases (MMPs), particularly MMP-2, in ciliary muscle cells. nih.govtandfonline.com MMPs are a family of enzymes that degrade components of the extracellular matrix, including collagen types I and III. nih.govnih.govtandfonline.comnih.govresearchgate.net This breakdown of the extracellular matrix reduces resistance to aqueous humor outflow through the uveoscleral pathway. patsnap.com Prostaglandin-mediated activation of AP-1 regulatory regions within MMP promoters leads to altered levels of MMPs and tissue inhibitors of metalloproteinases (TIMPs), contributing to extracellular matrix remodeling and increased uveoscleral outflow. dovepress.com
Cellular Mechanisms in Ocular Connective Tissues
The cellular mechanisms by which this compound affects ocular connective tissues involve the activation of FP receptors, leading to downstream signaling events. These events ultimately influence the expression and activity of enzymes like MMPs, which are crucial for extracellular matrix remodeling. patsnap.comnih.govtandfonline.comdovepress.com This remodeling in tissues such as the ciliary muscle and sclera reduces resistance to aqueous humor flow through the uveoscleral pathway. patsnap.com Studies have shown that prostaglandin (B15479496) analogs can influence the shape and organization of cells within outflow pathways. kau.edu.sa
Research on Trabecular Meshwork Outflow Modulation by this compound
While the primary effect of this compound is on uveoscleral outflow, research suggests it may also influence the conventional outflow pathway through the trabecular meshwork. patsnap.comnih.govpediatriconcall.com The trabecular meshwork is the main route for aqueous humor drainage in humans. nih.govphysiology.org
Effects on Trabecular Meshwork Cell Morphology and Function
In vitro studies using cultured trabecular meshwork cells have provided evidence of the effects of this compound and other prostaglandins on this tissue. nih.govnih.gov Activation of FP receptors, which are present in trabecular meshwork cells, can lead to both acute and chronic modulation of outflow facility. nih.govarvojournals.org The chronic effects appear to be related to extracellular matrix remodeling and altered matrix metalloproteinase secretion in trabecular meshwork cells. arvojournals.org Prostaglandins may also influence trabecular meshwork cell contractility and morphology, potentially affecting outflow resistance. arvojournals.orgarvojournals.orgresearchgate.net
Alterations in Junctional Complexes and Paracellular Permeability
Research suggests that prostaglandins, including this compound, may induce changes in the junctional complexes between cells in the conventional outflow pathway, such as Schlemm's canal endothelial cells. aosonline.org This can lead to the disassembly of intercellular junctions and widening of the paracellular pathway, potentially increasing conductivity and aqueous humor outflow through this route. aosonline.org The permeability of ocular membranes, including the corneal epithelium and conjunctiva, is influenced by junctional complexes, and strategies to enhance drug penetration often involve modulating these junctions. reading.ac.ukmdpi.com
Data Table: Effects of this compound on Aqueous Humor Dynamics Parameters
| Study (Species) | IOP Reduction (mmHg) | Uveoscleral Outflow Change (µL/min) | Trabecular Outflow Facility Change (µL/min/mmHg) | Notes | Source |
| Monkey (Normotensive) | 19.0 ± 3.7 to 23.0 ± 4.0 (baseline vs 2.25h post-treatment, P=0.03); 20.7 ± 5.4 to 23.4 ± 5.3 (baseline vs 16h post-treatment, P=0.01) | Increased (1.02 ± 0.43 vs 0.35 ± 0.72, P=0.02) | No significant effect | Measured by fluorophotometry and pneumatonometry. | nih.govscispace.com |
| Monkey (Hypertensive) | 25.8 ± 11.2 to 33.7 ± 13.2 (baseline vs 2.25h post-treatment, P=0.02); 26.3 ± 10.2 to 35.1 ± 13.6 (baseline vs 16h post-treatment, P=0.02) | Increase not statistically significant | No significant effect | Measured by fluorophotometry and pneumatonometry. | nih.govscispace.com |
| Human (Ocular Hypertension/POAG) | Significant decrease (26% vs baseline, 22% vs vehicle, P<0.001) | Not statistically significant | Increased (P=0.001; 64%) | Daytime measurements. | nih.gov |
Data Table: Aqueous Levels of MMP-2 and MMP-9 in Glaucoma Patients on Prostaglandin Analogs
| Treatment Group | Mean MMP-2 Levels (ng/mL) ± SD | Mean MMP-9 Levels (ng/mL) ± SD | Notes | Source |
| This compound (n=6) | 14.4 ± 6.4 | 0.52 ± 0.32 | No significant difference compared to control or other drug groups. | arvojournals.org |
| Latanoprost (B1674536) (n=7) | 16.7 ± 2.8 | 0.36 ± 0.16 | No significant difference compared to control or other drug groups. | arvojournals.org |
| Bimatoprost (B1667075) (n=5) | 11.5 ± 3.4 | 0.26 ± 0.11 | No significant difference compared to control or other drug groups. | arvojournals.org |
| Control (n=8) | 13.4 ± 3.9 | 0.59 ± 0.50 | Non-glaucoma patients. | arvojournals.org |
This compound is a synthetic analog of prostaglandin F2α (PGF2α) that is primarily used to reduce elevated intraocular pressure (IOP) in individuals with open-angle glaucoma or ocular hypertension. patsnap.com Its mechanism of action involves modulating aqueous humor dynamics, the process by which fluid is produced and drained from the eye. patsnap.com
3.3. Impact on Aqueous Humor Production and Inflow Dynamics
This compound primarily lowers intraocular pressure by increasing the outflow of aqueous humor from the eye. patsnap.comhres.ca While its predominant effect is on enhancing the uveoscleral outflow pathway, studies have also indicated a potential, though less pronounced, influence on increasing conventional outflow through the trabecular meshwork. patsnap.comnih.gov
Research findings consistently demonstrate that this compound significantly increases uveoscleral outflow. This is thought to occur through the activation of prostaglandin F (FP) receptors located in ocular tissues such as the ciliary muscle and sclera. patsnap.comdovepress.com Activation of these receptors triggers biochemical events, including changes in the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix within the uveoscleral pathway, thereby reducing resistance to outflow. patsnap.com
Studies in both monkeys and patients with ocular hypertension have shown an increase in uveoscleral outflow following treatment with this compound. dovepress.com For instance, in normotensive monkey eyes, this compound significantly increased uveoscleral outflow. scispace.comnih.gov
Regarding aqueous humor production (inflow), studies have generally indicated that this compound has no significant effect on this parameter. dovepress.comscispace.comnih.gov Aqueous humor production is known to have a circadian rhythm, typically being reduced at night in healthy individuals and in patients with certain types of glaucoma. arvojournals.org While this compound effectively lowers IOP throughout the 24-hour cycle, this effect is primarily attributed to enhanced outflow rather than a reduction in inflow. dovepress.comeuropa.eu
Some studies have investigated the correlation between aqueous flow and outflow facility, noting a statistically significant positive correlation between these parameters in both ocular normotensive and ocular hypertensive individuals. arvojournals.org However, this compound's primary impact on dynamics is centered on facilitating outflow. patsnap.comhres.ca
While the main mechanism is increased outflow, it's important to note that the balance between aqueous production and outflow determines intraocular pressure. tandfonline.comnih.gov this compound's efficacy in reducing IOP stems from its ability to significantly enhance the drainage of aqueous humor. patsnap.comhres.canih.gov
Detailed Research Findings and Data Tables:
Research in cynomolgus monkeys demonstrated that this compound 0.004% increased uveoscleral outflow in normotensive eyes. scispace.comnih.gov
| Study Population | Treatment | Aqueous Flow (µL/min) (Baseline) | Aqueous Flow (µL/min) (Treated) | Uveoscleral Outflow (µL/min) (Baseline) | Uveoscleral Outflow (µL/min) (Treated) | Outflow Facility (µL/min/mmHg) (Baseline) | Outflow Facility (µL/min/mmHg) (Treated) |
| Normotensive Monkeys | This compound 0.004% | No significant change scispace.comnih.gov | No significant change scispace.comnih.gov | 0.35 ± 0.72 scispace.comnih.gov | 1.02 ± 0.43 (P = 0.02) scispace.comnih.gov | No significant change scispace.comnih.gov | No significant change scispace.comnih.gov |
| Hypertensive Monkeys | This compound 0.004% | No significant change scispace.comnih.gov | No significant change scispace.comnih.gov | Increased, but not statistically significant scispace.comnih.gov | Increased, but not statistically significant scispace.comnih.gov | No significant change scispace.comnih.gov | No significant change scispace.comnih.gov |
| Patients with OHT/POAG | This compound 0.004% | Significant reduction at night compared to daytime (P<0.001) nih.govresearchgate.net | Significant reduction at night compared to daytime (P<0.001) nih.govresearchgate.net | Not statistically significant increase nih.gov | Not statistically significant increase nih.gov | Increased daytime outflow facility (P=0.001; 64%) nih.gov | Increased daytime outflow facility (P=0.001; 64%) nih.gov |
A study in patients with ocular hypertension or primary open angle glaucoma treated with this compound 0.004% showed a significant increase in daytime outflow facility (64%, P=0.001) compared to vehicle-treated eyes. nih.gov While an increase in uveoscleral outflow was observed in this study, it did not reach statistical significance. nih.gov Aqueous flow was found to be significantly reduced at night in both this compound- and vehicle-treated eyes when compared with daytime values, reflecting the natural circadian rhythm, and this compound treatment itself did not show a significant impact on aqueous flow compared to vehicle. nih.govresearchgate.net
Mean aqueous humor concentrations of this compound free acid following administration of an intracameral implant have been measured, demonstrating levels above the established efficacious concentration for a significant period, supporting sustained IOP lowering. nih.gov
| Timepoint Post-Administration (Intracameral Implant) | Mean TFA Concentration in Aqueous Humor (ng/mL) |
| 3 months | 5.0 nih.gov |
| 6 months | 3.7 nih.gov |
| 12 months | 5.6 nih.gov |
| 15 months | 2.0 nih.gov |
| 18 months | 2.2 nih.gov |
| 21 months | 3.8 nih.gov |
| 24 months | 3.3 nih.gov |
These concentrations in the aqueous humor are relevant as this compound free acid is the biologically active form that interacts with FP receptors to influence outflow dynamics. hres.canih.gov
Pharmacokinetic and Biotransformation Research of Travoprost
Ocular Bioavailability and Intraocular Distribution Kinetics
Following topical ocular administration, travoprost is absorbed through the cornea. sandoz.comhres.cadrugbank.comhres.cafda.govnih.goveuropa.eu The prodrug is then rapidly hydrolyzed by esterases within the cornea to its active metabolite, this compound acid. nih.govsandoz.comhres.cadrugbank.comhres.cafda.govfda.govdrugs.com
Corneal Permeation and Transcorneal Transport Mechanisms
Corneal permeation is a critical step for this compound to reach the anterior chamber and exert its therapeutic effect. This compound's lipophilic nature as an isopropyl ester prodrug facilitates its passage through the lipid-rich corneal epithelium. nih.gov Once inside the cornea, it is converted to the more hydrophilic this compound acid. Studies in rabbits have investigated corneal epithelial permeability following treatment with this compound formulations. nih.gov Research also explores innovative delivery systems like liquid nanocrystals to enhance corneal penetrability and ocular bioavailability. proquest.comresearchgate.net
Distribution Profile Across Ocular Tissues (e.g., Aqueous Humor, Iris, Ciliary Body, Retina)
After corneal absorption and hydrolysis, this compound acid is distributed throughout the eye. Studies in rabbits have shown that peak concentrations of this compound acid in the aqueous humor are reached within one to two hours following topical administration. sandoz.comhres.cahres.casante.freuropa.eurwandafda.gov.rw Aqueous humor concentrations of this compound acid decline with a half-life of approximately 1.5 hours. sante.freuropa.eurwandafda.gov.rw In animal models, high concentrations of the active metabolite are found in the anterior tissues of the eye, such as the anterior chamber and ciliary body, while much lower concentrations are measurable in the posterior segment tissues, including the vitreous, retina, and choroid. nih.govdovepress.com
Here is a data table summarizing aqueous humor concentration findings from rabbit studies:
| Species | Tissue | Analyte | Peak Concentration (approx.) | Time to Peak (approx.) | Half-life (approx.) | Source |
| Rabbit | Aqueous Humor | This compound Acid | 20 ng/mL | 1-2 hours | 1.5 hours | sante.freuropa.eurwandafda.gov.rwcbg-meb.nl |
Studies involving this compound intracameral implants have measured mean this compound acid concentrations in aqueous humor samples collected at various time points, showing levels above the established efficacious concentration for lowering intraocular pressure for up to 24 months. nih.gov
Systemic Absorption and Disposition of this compound Acid
Following topical ocular administration, systemic exposure to this compound acid is low. europa.eurwandafda.gov.rwcbg-meb.nlfda.gov.ph
Plasma Concentration-Time Profiles and Systemic Exposure Studies
In humans, peak plasma concentrations of this compound acid are typically low, generally 25 pg/mL or less, and are observed between 10 and 30 minutes post-dose. sandoz.comhres.cadrugbank.comhres.canih.govfda.goveuropa.eurwandafda.gov.rwfda.gov.ph Plasma levels decline rapidly, often falling below the assay quantitation limit (typically 10 pg/mL) within one hour after administration. hres.cafda.goveuropa.eudrugs.comrwandafda.gov.rwfda.gov.ph Due to these low concentrations and rapid elimination, the elimination half-life of this compound acid in humans is estimated to be around 45 minutes. wikipedia.orgfda.govmims.comdrugs.comresearchgate.net Multiple-dose studies have indicated no significant accumulation of this compound acid in plasma with once-daily dosing. fda.govnih.gov
Here is a data table summarizing human plasma concentration findings:
| Species | Analyte | Peak Plasma Concentration (approx.) | Time to Peak (approx.) | Quantitation Limit (approx.) | Elimination Half-life (approx.) | Source |
| Human | This compound Acid | ≤ 25 pg/mL | 10-30 minutes | 10 pg/mL | 45 minutes | sandoz.comhres.cadrugbank.comhres.cafda.govnih.govfda.govmims.comeuropa.eudrugs.comrwandafda.gov.rwfda.gov.ph |
Tissue Distribution Beyond the Eye
Systemically absorbed this compound acid is moderately distributed into body tissues. In rats, this compound acid has a volume of distribution of 2.6 L/kg. sandoz.comhres.cahres.ca Radioactivity levels in rat tissues following a subcutaneous dose of radiolabeled this compound decreased rapidly, falling below or near detection limits within 24 hours. sandoz.comhres.cahres.ca Binding of this compound acid to plasma proteins is moderate, approximately 80%, and is linear over a wide concentration range. sandoz.comhres.cahres.ca
Metabolic Fate and Biotransformation Pathways
Metabolism is the primary route of elimination for both this compound and its active free acid. sante.freuropa.eufda.gov.ph The systemic metabolic pathways of this compound acid are similar to those of endogenous prostaglandin (B15479496) F2α. sante.freuropa.eufda.gov.ph
Key biotransformation pathways include:
Reduction of the 13-14 double bond. sandoz.comhres.cahres.cafda.govfda.goveuropa.eudrugs.comfda.gov.ph
Oxidation of the 15-hydroxyl moiety. sandoz.comhres.cahres.cafda.govfda.goveuropa.eudrugs.comfda.gov.ph
Beta-oxidative cleavages of the alpha (carboxylic acid) side chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs. nih.govsandoz.comhres.cadrugbank.comhres.cafda.govfda.govdrugs.comfda.gov.ph
These metabolic processes result in the formation of inactive metabolites. nih.govsandoz.comhres.cadrugbank.comhres.cafda.govfda.govdrugs.com this compound acid and its metabolites are primarily excreted by the kidneys. hres.casante.freuropa.eufda.gov.ph In rats, a significant portion of a radiolabeled dose was eliminated via bile (61%) with the remainder by the kidneys. sandoz.comhres.cahres.cafda.gov.ph In humans, elimination from plasma is rapid, with concentrations falling below the quantitation limit within one hour. hres.cahres.cafda.govdrugs.com
Ocular Esterase-Mediated Hydrolysis of this compound to this compound Acid
Following topical ocular administration, this compound is absorbed through the cornea. The primary metabolic activation of this compound occurs within the eye, specifically in the cornea, through hydrolysis of its isopropyl ester group. This reaction is mediated by esterase enzymes present in ocular tissues. The hydrolysis converts this compound into its biologically active metabolite, this compound acid (also known as fluprostenol) nih.goveuropa.eudrugbank.comhres.canih.govnih.govportico.orgmims.comnih.gov.
This corneal hydrolysis is a rapid process nih.govportico.org. Studies in rabbits have shown that peak concentrations of this compound acid in the aqueous humor are reached within one to two hours after topical dosing europa.eufda.gov.phwikipedia.org. The concentration of the active free acid in the aqueous humor subsequently declines with a half-life of approximately 1.5 hours europa.eufda.gov.phwikipedia.org. This localized conversion ensures that a significant concentration of the active compound is available at the site of action within the eye, where it can bind to prostaglandin FP receptors and facilitate aqueous humor outflow nih.govdrugbank.comnih.govnih.govchemignition.com.
Systemic Metabolism and Elimination Routes (e.g., Hepatic, Renal)
While the primary site of action and activation is the eye, some systemic absorption of this compound and its active free acid occurs following topical ocular administration. However, systemic exposure to this compound acid is generally low europa.eudrugbank.comnih.gov. Peak active free acid plasma concentrations are typically observed between 10 and 30 minutes post-dose and are often at or below the assay quantitation limit europa.eudrugbank.comnih.govnovartis.com. Due to rapid elimination, plasma levels of this compound acid decline quickly, often falling below the quantitation limit within one hour post-administration europa.eudrugbank.comnih.govnovartis.com.
Systemic metabolism is the major route of elimination for both this compound and its active free acid europa.eufda.gov.phmedsafe.govt.nzmedicines.org.uk. The systemic metabolic pathways for this compound acid largely parallel those of endogenous prostaglandin F2α europa.eufda.gov.phmedsafe.govt.nzmedicines.org.uk. These pathways involve several biotransformation steps, including:
Reduction of the 13-14 double bond europa.eufda.gov.phmedsafe.govt.nzmedicines.org.uknovartis.comhres.cae-lactancia.org.
Oxidation of the 15-hydroxyl moiety europa.eudrugbank.comfda.gov.phmedsafe.govt.nzmedicines.org.uknovartis.comhres.cae-lactancia.org.
Beta-oxidative cleavages of the α (carboxylic acid) side chain europa.eudrugbank.comfda.gov.phmedsafe.govt.nzmedicines.org.uknovartis.comhres.cae-lactancia.org.
These metabolic processes occur rapidly and extensively in systemic tissues, including the kidney, liver, and lung novartis.comhres.cae-lactancia.org.
The this compound free acid and its metabolites are primarily excreted by the kidneys europa.eufda.gov.phmedsafe.govt.nzmedicines.org.uk. Studies in rats have shown that a significant portion of a radiolabeled dose is eliminated within 24 hours, with the majority excreted in the feces and the remainder in the urine fda.gov.phnovartis.comhres.ca. In humans, less than 2% of a topical ocular dose of this compound is recovered in urine as the free acid hres.ca.
Studies have investigated the pharmacokinetics of this compound in patients with hepatic and renal impairment. These studies, involving patients with mild to severe hepatic impairment (Childs-Pugh Classification A-C) and mild to severe renal impairment (creatinine clearance as low as 14 mL/min), have shown no clinically relevant changes in plasma concentrations of the free acid europa.eufda.gov.phnovartis.commedsafe.govt.nzmedicines.org.uknovartis.come-lactancia.org. Consequently, no dosage adjustment is considered necessary in patients with hepatic or renal impairment europa.eufda.gov.phnovartis.commedsafe.govt.nzmedicines.org.uknovartis.come-lactancia.org.
Table 1: Systemic Pharmacokinetic Parameters of this compound Acid in Healthy Volunteers
| Parameter | Value (Mean ± SD or Range) | Time Point Post-dose | Source |
| Peak Plasma Concentration (Cmax) | ≤ 25 pg/mL | 10-30 minutes | europa.eunih.govnovartis.com |
| Peak Plasma Concentration (Cmax) | 0.018 ± 0.007 ng/mL (0.01-0.052 ng/mL) | ~30 minutes | drugbank.com |
| Time to Peak Concentration (Tmax) | 10-30 minutes | - | europa.eudrugbank.comnih.govnovartis.com |
| Plasma Levels Below Quantitation Limit | < 10 pg/mL | Before 1 hour | europa.eunovartis.com |
| Plasma Levels Below Quantitation Limit | < 0.01 ng/mL | In many patients | drugbank.com |
Table 2: Elimination Routes of Radiolabeled this compound in Rats
| Elimination Route | Percentage of Dose Eliminated (within 24 hours) | Source |
| Total Elimination | ~95% | fda.gov.phnovartis.comhres.ca |
| Feces | ~75% | fda.gov.phnovartis.comhres.ca |
| Urine | Remainder (~20%) | fda.gov.phnovartis.comhres.ca |
Identification of Active and Inactive Metabolites and Their Pharmacological Contribution
This compound is a prodrug, and its pharmacological activity is primarily attributed to its active metabolite, this compound acid nih.govdrugbank.comhres.canih.govnih.govportico.orgmims.com. This compound acid is a highly selective and potent full agonist at the prostaglandin FP receptor nih.govdrugbank.comnih.govportico.orgchemignition.comnovartis.com. Binding to this receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, leads to increased outflow of aqueous humor, thereby reducing intraocular pressure nih.govdrugbank.comnih.govnih.govportico.orgchemignition.comnovartis.com.
Preclinical Research Methodologies and Findings for Travoprost
In Vitro Experimental Paradigms
In vitro studies have been crucial in elucidating the cellular and molecular effects of travoprost, particularly on the ocular tissues involved in aqueous humor outflow.
Cell Culture Models for Studying this compound's Effects
Cell culture models, including those using human trabecular meshwork (TM) cells and ciliary muscle cells, have been widely employed to investigate the direct effects of this compound at the cellular level nih.govtandfonline.com. Human TM cells are isolated from the juxtacanalicular and corneoscleral regions of human eyes and can be cultured as monolayers innoprot.comarvojournals.org. These models allow for controlled experiments to study changes in cell behavior, protein expression, and signaling pathways upon exposure to this compound or its active metabolite, this compound free acid nih.govarvojournals.orgresearchgate.net. Studies have shown that this compound acid exhibits high binding affinity and potency at the FP receptor in cultured cells from human, rat, and mouse models nih.gov. Activation of FP receptors in ciliary muscle cells can lead to various physiological responses, including phosphoinositide turnover, intracellular Ca2+ mobilization, and mitogen-activated protein (MAP) kinase activation nih.gov.
Organ Culture Models
Organ culture models, such as perfused anterior segments of human or animal eyes, provide a more physiologically relevant environment than cell cultures, preserving the intact architecture of the outflow pathways, including the trabecular meshwork and Schlemm's canal researchgate.net. These models allow for the assessment of changes in outflow facility in response to this compound tandfonline.com. Experiments using perfused anterior segments have demonstrated that this compound can increase aqueous humor outflow facility tandfonline.com. For instance, studies on perfused pig cultured trabecular meshworks showed an increase in outflow facility after intracameral injection of PGF2α, to which this compound is functionally related tandfonline.com.
Molecular and Biochemical Assays
Various molecular and biochemical assays have been utilized to investigate the interactions of this compound with its target receptors and its downstream effects. Receptor binding assays have confirmed the high affinity and selectivity of this compound free acid for the prostaglandin (B15479496) FP receptor nih.govnih.govnovartis.com. This compound shows no significant affinity for other prostanoid or non-prostanoid receptors nih.gov. Studies have indicated that this compound free acid is about ten times more potent than latanoprost (B1674536) in terms of FP receptor agonism tandfonline.comresearchgate.net.
Activation of FP receptors by this compound leads to intracellular signaling events, including the increased production of matrix metalloproteinases (MMPs), such as MMP-1, -2, -3, and -9, in cultured human ciliary smooth muscle cells nih.gov. MMPs are enzymes that degrade extracellular matrix components, and their increased activity is thought to contribute to the remodeling of the uveoscleral outflow pathway, thereby increasing aqueous humor drainage nih.govpatsnap.comtandfonline.com. Western blot analysis and ELISA are examples of assays used to quantify the expression and activity levels of these proteins in response to this compound treatment arvojournals.orgnih.gov. Studies have shown that prostaglandin analogues can reduce oxidative stress-induced changes in TM cells, including effects on fibronectin and MMP-2 mRNA expression researchgate.netarvojournals.org.
In Vivo Animal Models of Ocular Hypertension and Glaucoma
In vivo animal models are essential for evaluating the IOP-lowering efficacy of this compound and its effects on ocular tissues in a living system. These models aim to mimic the conditions of ocular hypertension and glaucoma observed in humans.
Rodent Models
Rodent models, primarily rats and mice, are commonly used in preclinical glaucoma research due to their genetic tractability and relatively low cost frontiersin.orgnih.gov. Various methods are used to induce ocular hypertension in rodents, including steroid-induced models, laser-induced models, and genetic models iris-pharma.comarvojournals.orgmdpi.com. While some rodent models, like the microbead-induced ocular hypertension model in mice, may be less sensitive to outflow-increasing drugs like prostaglandin analogues, other models have demonstrated IOP reduction with this compound arvojournals.org. Studies in rat models of chronic ocular hypertension, induced by cauterization of episcleral veins, have shown that this compound administration can lead to decreased retinal ganglion cell apoptosis and glial cell activation nih.gov. Western blot analysis in these models indicated increased expression of survival signaling proteins like bcl-2 and bcl-xL with this compound treatment nih.gov.
Non-Human Primate Models for Glaucoma Research
Non-human primate (NHP) models, particularly cynomolgus monkeys, are considered highly relevant for preclinical glaucoma research because their ocular anatomy and physiology, including the aqueous humor dynamics and optic nerve structure, closely resemble those of humans nih.govbiorxiv.org. Laser-induced ocular hypertension is a common method used in NHP models to study the effects of IOP-lowering agents arvojournals.orgarvojournals.org. Studies in ocular hypertensive monkeys have shown that topical application of this compound can lead to significant reductions in intraocular pressure researchgate.net. For example, in one study, twice-daily application of this compound afforded a peak reduction in IOP of 22.7% and 28.6% at doses of 0.1 µg and 0.3 µg, respectively researchgate.net. Comparisons in OHT-monkeys have also been made between this compound and novel compounds, evaluating their respective IOP-lowering effects arvojournals.orgarvojournals.org.
Data from a study comparing this compound with a novel compound (NCX 1653) in OHT-monkeys showed the following IOP changes:
| Treatment | Dosing | Time Point (min) | IOP Change (mmHg) |
| This compound (0.03%) | AM | 300 | -4.9 ± 2.3 |
| NCX 1653 (0.04%) | AM | 300 | -6.7 ± 1.6 |
Another study comparing this compound with NCX 1741 in OHT-monkeys demonstrated differences in the onset and duration of IOP lowering:
| Treatment | Baseline IOP (mmHg) | IOP Change at 8h (mmHg) | IOP Change at 24h (mmHg) |
| This compound | 32.9 ± 3.8 | -7.5 ± 1.3 | -8.0 ± 2.8 |
| NCX 1741 | 32.4 ± 3.4 | -5.8 ± 1.3 | -2.3 ± 1.1 |
These in vivo studies in non-human primates provide crucial data on the efficacy of this compound in reducing elevated IOP in a model highly predictive of human response.
Methodological Approaches for Intraocular Pressure Measurement and Ocular Imaging
Preclinical studies investigating this compound's effect on IOP utilize a range of techniques tailored to the specific animal model. Accurate and reliable IOP measurement is paramount for assessing the drug's hypotensive efficacy.
In studies involving mice, a microneedle method has been employed under general anesthesia to measure IOP. This technique allows for precise measurement in small animal eyes. IOP reduction is typically evaluated by comparing the IOP in the drug-treated eye to that of the contralateral, untreated eye in the same animal, often in a masked study design. arvojournals.orgarvojournals.org Studies in mice have also considered the diurnal variation in IOP, applying this compound at specific times (e.g., during the peak IOP period at night) to determine the most effective treatment time. arvojournals.orgarvojournals.org
Rabbit models are also commonly used in preclinical research for ocular hypotensive agents like this compound. In these models, IOP measurements can be taken using devices such as the Ocular Response Analyzer (ORA). nih.govnih.gov The ORA provides measurements of Goldmann equivalent IOP (IOPg) and corneal-corrected IOP (IOPcc), along with corneal biomechanical properties like corneal hysteresis (CH) and corneal resistance factor (CRF). nih.govnih.gov Studies in rabbits have involved applying this compound to one eye while the contralateral eye serves as a control, with measurements taken before and after treatment over a specified period. nih.govnih.gov
Beagle dogs are another animal model used in preclinical assessments of this compound, particularly for evaluating novel delivery systems like intracameral implants. In these studies, IOP measurements are typically recorded using a rebound tonometer or a pneumatonometer. arvojournals.org Similar to other models, studies in dogs often involve treating one eye and using the other as a control, with measurements taken at various time points post-administration to assess the duration and magnitude of IOP lowering. arvojournals.org
Primate models, such as the Tibetan monkey (Macaca thibetana) and cynomolgus monkeys, are considered highly relevant due to the similarities of their ocular anatomy and physiology to humans. nih.govnih.gov In conscious Tibetan monkeys, IOP can be measured using a rebound tonometer like the TonoVet® after behavioral training. nih.gov Studies in these models have evaluated the IOP response to topical this compound administration at different time points, confirming a prolonged hypotensive effect. nih.gov In cynomolgus monkeys with laser-induced ocular hypertension, IOP has been determined using a pneumatonometer. arvojournals.org
Assessment of Ocular Tissue Morphology and Histopathology in Preclinical Models
Assessment of ocular tissue morphology and histopathology in preclinical models provides crucial insights into the direct effects of this compound on the structural components of the eye and the underlying mechanisms of its action.
Histological studies on trabecular meshwork exposed to prostaglandin analogs, including this compound, have demonstrated focal regions of endothelial cell loss and detachment into Schlemm's canal. nih.gov These studies also indicate a loss of extracellular matrix, contributing to a reduction in outflow resistance and subsequently lowering IOP. nih.gov
In studies using rabbit models to evaluate the impact of topical this compound on corneal biomechanical properties, histological analysis of corneal tissue has been performed. nih.govnih.gov Following a period of this compound treatment, complete keratectomy is performed, and tissue samples are prepared with stains such as hematoxylin-eosin for analysis using light microscopy. nih.govnih.gov These assessments help determine if this compound induces any structural changes in the cornea. One study in New Zealand rabbits treated with this compound for 3 months found no significant changes in corneal biomechanical properties (CH and CRF) or morphology, suggesting the IOP reduction was a direct hypotensive effect not mediated by altered corneal structure. nih.govnih.gov
Preclinical studies evaluating the safety of novel this compound formulations, such as liquid nanocrystals or intracameral implants, often include histopathological testing of ocular tissues. mdpi.com In studies involving rabbits treated with this compound liquid nanocrystals, tissue samples from the eyes were fixed with solutions like Davidson's Solution for histopathological examination to confirm the safety of the formulations on ocular tissues compared to control eyes. mdpi.com Similarly, preclinical studies assessing the safety of repeated intracameral this compound implant administration in beagle dogs have included ophthalmic exams and potentially histopathological assessments to evaluate the impact on corneal thickness and endothelial cell count, which can indicate changes in corneal endothelium health.
Studies investigating the ocular surface toxicity of different this compound formulations have also utilized histopathology in animal models like New Zealand albino rabbits. researchgate.net Following repeated topical application, ocular surface reactions are assessed using techniques including standard immunohistology in cryosections to detect inflammatory cell infiltration (e.g., CD45+ cells) and changes in goblet cell density (e.g., MUC-5AC-labeled cells) in the conjunctiva and cornea. researchgate.net These histological analyses help differentiate the ocular surface effects of different preservatives or formulations. researchgate.net
Data Tables
Table 1: Effect of this compound on IOP in Different Preclinical Models
| Animal Model | This compound Concentration | Administration Route | Time Point Post-Dosing | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Source |
| ddY Mice | 0.004% | Topical | 6 hours | Not specified | 20.8% ± 4.6% | arvojournals.orgarvojournals.org |
| New Zealand Rabbits | 0.004% | Topical (daily for 3 months) | Post-treatment | 2.3 mmHg (IOPg) | Not specified | nih.govnih.gov |
| Tibetan Monkeys | 0.004% | Topical | 3 hours | 5.2 ± 0.6 mmHg | 17.2% | nih.gov |
| Tibetan Monkeys | 0.004% | Topical | 6 hours | 5.0 mmHg | 20.4% | nih.gov |
| Tibetan Monkeys | 0.004% | Topical | 24 hours | 4.6 mmHg | 20.0% | nih.gov |
| ONT-Dogs | 0.042% | Topical | 18 hours | 5.4 ± 0.7 mmHg | Not specified | arvojournals.org |
Note: IOP reduction values and units are presented as reported in the source material. Variations in baseline IOP across studies and models should be considered when comparing absolute values.
Table 2: Histopathological Findings in Ocular Tissues Following this compound Treatment in Preclinical Models
| Animal Model | This compound Formulation/Treatment | Tissue Examined | Key Histopathological Findings | Source |
| Not specified | Prostaglandin Analogs (general) | Trabecular Meshwork | Focal endothelial cell loss and detachment, loss of extracellular matrix. | nih.gov |
| New Zealand Rabbits | 0.004% Topical (daily for 3 months) | Cornea | No significant changes in morphology observed with hematoxylin-eosin staining. | nih.govnih.gov |
| Rabbits | This compound Liquid Nanocrystals | Ocular Tissues | Safety confirmed; no evidence of ocular injury compared to control. | mdpi.com |
| New Zealand Albino Rabbits | Polyquad-preserved this compound | Ocular Surface (cornea, conjunctiva) | No obvious irritation, changes in microstructure, inflammatory infiltration, or cell damage. | researchgate.net |
| New Zealand Albino Rabbits | BAK-preserved this compound | Ocular Surface (cornea, conjunctiva) | Diffuse conjunctival hyperemia, chemosis, abnormal microstructure, damaged epithelial cells, inflammatory cell infiltration, decreased goblet cell density. | researchgate.net |
Note: Findings reflect observations in the cited preclinical studies focused on this compound or prostaglandin analogs.
Clinical Research Designs and Efficacy Outcomes of Travoprost
Methodological Frameworks for Clinical Trials
The clinical efficacy of Travoprost has been investigated through a range of study designs, including randomized controlled trials (RCTs), comparative effectiveness research (CER), and real-world evidence (RWE) studies. These frameworks provide different perspectives on the performance of this compound in controlled settings and routine clinical practice.
Design and Analysis of Randomized Controlled Trials (RCTs)
Randomized controlled trials are considered the gold standard for evaluating the efficacy and safety of new interventions. Studies on this compound have frequently employed multicenter, randomized, double-masked, and parallel-group designs to compare its effects against placebo or active comparators like timolol (B1209231) and other prostaglandin (B15479496) analogues nih.govnih.govresearchgate.net.
A key aspect of RCT design for this compound trials involves the selection of participants with diagnosed POAG or OHT and often with specific baseline IOP criteria nih.govnih.gov. Patients are randomized to receive this compound or the comparator treatment, often administered once daily in the evening nih.govsandoz.com. Efficacy endpoints typically include mean changes from baseline in diurnal and nocturnal IOP at various time points throughout the study duration, which can range from a few weeks to several months or even years dovepress.comnih.govresearchgate.netspringermedizin.de. Non-inferiority trial designs have also been used to demonstrate that this compound is not substantially worse than an established treatment like timolol nih.govspringermedizin.de. Statistical analysis commonly involves comparing mean IOP reductions between treatment groups using methods such as analysis of variance (ANOVA) or t-tests, with pre-defined non-inferiority margins or significance levels springermedizin.denih.govekjo.org.
For instance, a 12-month, multicenter, randomized, double-masked trial evaluated this compound intracameral implants against twice-daily timolol ophthalmic solution in patients with open-angle glaucoma or ocular hypertension nih.govspringermedizin.de. The primary efficacy endpoint was the mean change from baseline diurnal IOP at specific time points springermedizin.de. Non-inferiority to timolol was assessed based on the upper limit of the 95% confidence interval of the difference in IOP change springermedizin.de.
Comparative Effectiveness Research (CER) of this compound vs. Other Agents
Comparative Effectiveness Research aims to compare the benefits and harms of different interventions in real-world settings. Studies comparing this compound to other commonly used IOP-lowering agents, such as latanoprost (B1674536) and timolol, fall under this category nih.govnih.govekjo.org. These studies often utilize data from clinical trials or observational studies to assess the relative efficacy and other outcomes in diverse patient populations.
Meta-analyses of randomized controlled trials have been a valuable tool in CER for this compound. One such meta-analysis concluded that this compound 0.004% was significantly more effective at lowering IOP than timolol 0.5% nih.gov. However, it found no significant difference in efficacy when comparing this compound to bimatoprost (B1667075) 0.03% or latanoprost 0.005% nih.gov. Another study comparing this compound 0.004% with latanoprost 0.005% and timolol 0.5% over 12 months in patients with POAG or OHT found that this compound was equal or superior to latanoprost and superior to timolol in lowering IOP nih.govresearchgate.net. Notably, this compound 0.004% demonstrated significantly better IOP lowering in Black patients compared to both latanoprost and timolol nih.gov.
Comparative studies have also evaluated fixed combinations containing this compound. A study comparing this compound/timolol fixed combination to this compound alone over 2 years showed that the fixed combination produced greater IOP reductions scirp.org.
Real-World Evidence (RWE) Studies and Observational Cohorts
Real-World Evidence studies and observational cohorts provide insights into the effectiveness and utilization of this compound in routine clinical practice, outside the controlled environment of RCTs. These studies often analyze data from electronic health records, insurance claims databases, or patient registries nih.govd-nb.info.
Observational cohort studies have investigated aspects like patient adherence and persistence with this compound treatment compared to other medications nih.gov. One such study using pharmacy claims data compared adherence and persistence between bimatoprost 0.01% and this compound Z 0.004% nih.gov. The study found that adherence and persistence were statistically better with bimatoprost 0.01% nih.gov.
Recent real-world studies have also evaluated novel formulations, such as a standalone this compound intracameral implant ophthalmology360.comdovepress.com. Early real-world outcomes from a case series showed that this implant significantly reduced mean IOP and the reliance on topical IOP-lowering medications in patients with open-angle glaucoma or ocular hypertension ophthalmology360.comdovepress.com. At 3 months, a mean IOP reduction of 33.2% was observed, and 100% of eyes were off topical medications dovepress.com.
Efficacy Assessment in Primary Open-Angle Glaucoma (POAG) and Ocular Hypertension (OHT)
The primary goal of this compound treatment in POAG and OHT is to reduce elevated IOP, a major risk factor for glaucomatous visual field loss dovepress.come-lactancia.org. Efficacy assessment focuses on the magnitude and consistency of IOP reduction over different time periods.
Diurnal and Nocturnal Intraocular Pressure (IOP) Reduction Profiles
Understanding the 24-hour IOP reduction profile is crucial because IOP can fluctuate throughout the day and night, and peak IOP often occurs during nocturnal hours reviewofophthalmology.comkarger.com. Studies have evaluated the ability of this compound to lower IOP consistently across diurnal (daytime) and nocturnal (nighttime) periods.
Studies using 24-hour IOP monitoring have shown that this compound is effective in reducing IOP at both daytime and nighttime time points dovepress.comreviewofophthalmology.comnih.gov. A meta-analysis reported that this compound reduced mean 24-hour IOP by 27% from untreated baseline, with a similar hypotensive effect at diurnal and nocturnal time-points dovepress.com. Another study found that this compound dosed in the evening was effective at reducing IOP during the entire 24-hour cycle, with a mean 24-hour IOP reduction of 26.3% dovepress.com.
Specific studies have investigated diurnal and nocturnal IOP reduction with this compound. In one study, this compound with sofZia® significantly lowered mean diurnal IOP from 18.1 ± 3.9 mmHg to 15.3 ± 3.3 mmHg and mean nocturnal IOP from 20.6 ± 3.6 mmHg to 19.4 ± 3.4 mmHg (p<0.01 for both) nih.gov. The IOP-lowering effect was sustained throughout the 24-hour cycle dovepress.comnih.gov.
Long-term IOP Control and Stability Research
Maintaining stable IOP control over the long term is essential to slow or prevent the progression of glaucoma tandfonline.com. Research on this compound has assessed its ability to provide sustained IOP reduction over extended periods.
Clinical trials with durations of 6 to 12 months have shown that this compound ophthalmic solution 0.004% consistently reduces IOP, with stable diurnal IOP reductions achieved as early as 2 weeks and maintained throughout the treatment period sandoz.come-lactancia.org. Pooled analyses from phase 3 trials of a this compound intracameral implant demonstrated sustained and statistically non-inferior IOP-lowering efficacy compared to timolol over 12 months researchgate.net. Clinically relevant reductions from baseline in mean diurnal IOP were observed at all visits over this period researchgate.net.
Longer-term studies, including those evaluating the this compound intracameral implant, have shown sustained IOP control for up to 36 months after a single administration nih.gov. Mean IOP reductions ranging from 7.3 to 8.8 mmHg were observed at the 8:00 AM timepoint through month 36 nih.gov. Furthermore, a greater percentage of patients treated with the implant remained on the same or fewer topical IOP-lowering medications compared to those on timolol at months 12, 24, and 36 nih.gov.
Studies have also explored the long-term impact of this compound on visual field stability, suggesting that the improved IOP control provided by this compound may lead to less visual field impairment over time compared to other treatments tandfonline.com.
Here is a data table summarizing some efficacy findings:
| Study (Duration) | Comparator | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction (mmHg) | Key Finding | Source |
| 12 months (Intracameral Implant) | Timolol 0.5% BID | ≥ 21 | FE implant: 5.4-5.8; SE implant: 5.5-5.5 (at 12 months, 8/10 AM) | Non-inferiority to timolol through 12 months (SE implant) / 9 months (FE implant) | springermedizin.de |
| 9 months (this compound 0.004%) | Timolol 0.5% BID | ~26 | 8.0-8.9 (this compound 0.004%) vs 6.3-7.9 (Timolol 0.5%) | Greater reduction with this compound 0.004% | nih.gov |
| 12 months (this compound 0.004%) | Latanoprost 0.005% QD, Timolol 0.5% BID | ~25.6 | This compound 0.004%: 17.7-19.1 (mean IOP); Latanoprost: 18.5-19.2 (mean IOP); Timolol: 19.4-20.3 (mean IOP) | Equal or superior to latanoprost, superior to timolol | nih.govresearchgate.net |
| 6 weeks (Crossover, 24-hour) | This compound evening vs morning dosing | Not specified | Evening dosing: 3.2 ± 1.0 (fluctuation); Morning dosing: 4.0 ± 1.5 (fluctuation) | Lower 24-hour fluctuation with evening dosing | dovepress.com |
| 4 weeks (24-hour) | This compound with sofZia® | Diurnal: 18.1 ± 3.9; Nocturnal: 20.6 ± 3.6 | Diurnal: 2.8; Nocturnal: 1.2 | Significant reduction at all 24-hour time points | nih.gov |
| 12 weeks (this compound 0.004%) | Tafluprost (B1681877) 0.0015% | This compound: 27.58 ± 2.30; Tafluprost: 27.38 ± 2.676 | This compound: 8.55 (31.0%); Tafluprost: 6.8 (24.8%) | Lower diurnal IOP with this compound | ijbcp.com |
| 2 years (this compound 0.004% / Timolol 0.5% FC) | This compound 0.004% | FC: 26.3 ± 2.1; this compound: 26.4 ± 2.1 | FC: 18.5 ± 1.5 (at 24 months); this compound: 20.5 ± 1.5 (at 24 months) | Greater reduction with fixed combination at 1 and 2 years | scirp.org |
| 3 months (Intracameral Implant, Real-World) | None (standalone) | 19.6 ± 3.8 | 6.5 (33.2%) | Significant reduction and 100% off topical meds | dovepress.com |
Note: IOP reduction values are approximate and derived from mean baseline and follow-up IOPs presented in the sources.
Efficacy in Specific Glaucoma Subtypes and Comorbidities
Normal Tension Glaucoma Research
Research into the efficacy of this compound in patients with Normal Tension Glaucoma (NTG) suggests that it can effectively lower IOP throughout a 24-hour period. One study involving 17 patients with newly diagnosed unilateral NTG showed that this compound 0.004% significantly reduced IOP values at all individual time points over 24 hours. nih.govdovepress.com The mean 24-hour IOP decreased from 12.9 ± 2.2 mmHg at baseline to 10.3 ± 2.0 mmHg after treatment (P < 0.001). dovepress.com Over half of the eyes examined in this study demonstrated an IOP reduction exceeding 20%. nih.govdovepress.com Another study on Japanese patients with NTG with baseline IOPs below 20 mmHg also found that this compound with sofZia® preservative system significantly reduced IOP at each test point. researchgate.net An average reduction rate of 19.4%–19.8% was observed at each visit, with about 50% of eyes showing a more than 20% IOP reduction from baseline. researchgate.net
However, some research indicates that while this compound has a sustained hypotensive effect in NTG, achieving a 30% reduction in average IOP may not be consistently attained in the majority of eyes. bmj.com One study found that about one-third of treated NTG patients achieved a decrease in average IOP of at least 20%, but only about one-tenth achieved a reduction of at least 30%. bmj.com
A multicenter retrospective cohort study comparing tafluprost, this compound, and latanoprost in POAG or NTG patients over a long term (more than 6 months) found similar efficacy among the three prostaglandin analogs in terms of mean deviation (MD) slope, a measure of visual field progression. mdpi.com In NTG patients specifically, the mean IOP reduction from baseline for this compound was -2.11 mmHg, corresponding to a rate of 14.70%. mdpi.com
Pigmentary Glaucoma and Pseudoexfoliation Glaucoma
This compound has been evaluated for its efficacy in Pigmentary Glaucoma and Pseudoexfoliation Glaucoma (PXG). Studies have included subjects with these conditions when evaluating the IOP-lowering effects of this compound. researchgate.net
In patients affected by pseudoexfoliative glaucoma, a study comparing latanoprost and this compound in 40 patients found no difference in IOP reduction at most diurnal and nocturnal time-points, except for the 6 pm assessment where this compound showed lower IOP. dovepress.com Mean IOP reduction at 6 months in PXG patients treated with this compound 0.004% was reported as -9.3 ± 2.9 mmHg in one study. researchgate.netnih.gov This study also indicated that latanoprost and this compound had similar ocular hypotensive effects in patients with PXG, although a fixed combination of dorzolamide (B1670892) and timolol was found to be more effective in reducing IOP. researchgate.netnih.gov
A Phase 3 clinical trial for a this compound intracameral implant included patients diagnosed with open-angle glaucoma, pseudoexfoliation glaucoma, or pigmentary glaucoma. withpower.comglaukos.com
Research in Pediatric and Juvenile Glaucoma Populations
This compound 0.004% has been approved by the European Medicines Agency (EMA) for use in pediatric patients aged 2 months to 18 years with ocular hypertension or glaucoma, based on a 12-week Phase III study. nih.govtandfonline.comeuropa.eu This study randomized 152 patients to receive either this compound 0.004% once daily or timolol (0.5% or 0.25%) twice daily. nih.govtandfonline.comnih.govarvojournals.orgresearchgate.net The study found this compound to be noninferior to timolol in lowering IOP in this pediatric population. nih.govarvojournals.orgresearchgate.netresearchgate.net The mean IOP change from baseline at 3 months was -5.4 mmHg for this compound and -5.3 mmHg for timolol. nih.govresearchgate.net The mean difference between the two treatments at month 3 was -0.1 mmHg (95% CI, -1.5 to 1.4 mmHg), falling within the noninferiority margin. nih.govarvojournals.orgresearchgate.netresearchgate.net
A retrospective study by Yanovitch et al. evaluated this compound 0.004% in a cohort of 57 pediatric patients (75 eyes) with congenital and juvenile glaucoma. nih.govtandfonline.com this compound was generally added to other glaucoma medications in this study. nih.govtandfonline.com In the efficacy analysis of 26 eyes, the mean baseline IOP was 26.3 ± 6.6 mmHg, which was reduced to 21.0 ± 7.0 mmHg after 1 month of this compound treatment (P < 0.001). nih.govtandfonline.com Fourteen eyes (54%) showed an IOP decrease of over 15% from baseline after 1 month. nih.govtandfonline.com While acknowledging the limitations of the retrospective design and small sample size, the study suggested that this compound appeared more effective in patients with juvenile and aphakic glaucoma compared to those with congenital glaucoma. nih.govtandfonline.com
Impact of this compound on Visual Field Progression and Optic Nerve Head Morphology
Changes in intraocular pressure are known to be related to visual field deficit progression. tandfonline.comresearchgate.net Glaucoma is characterized by progressive optic nerve fiber loss and changes in the optic disk shape, leading to irreversible visual field loss. bpac.org.nznih.gov
Studies have investigated the projected impact of this compound on visual field progression. One study comparing this compound, latanoprost, and timolol in black glaucoma subjects applied algorithms linking IOP control to visual field changes. researchgate.netnih.gov The results indicated that this compound-treated patients had a smaller predicted change in visual field defect score and significantly fewer were expected to demonstrate visual field progression compared to those treated with latanoprost or timolol. researchgate.netnih.gov The average IOP was lower for patients receiving this compound (17.3 mmHg) than for those receiving latanoprost (18.7 mmHg) or timolol (20.5 mmHg) (P < 0.05). researchgate.netnih.gov
Another study comparing a fixed combination of this compound/timolol versus latanoprost/timolol also projected long-term visual field deficit progression based on clinical trial data and algorithms linking IOP to visual field changes. tandfonline.com Predicted visual field deficit progression for patients on the this compound/timolol combination was less than for those on latanoprost/timolol, although this difference was not statistically significant. tandfonline.com
Regarding optic nerve head morphology, a study using scanning laser Doppler flowmetry found that treatment with topical this compound was associated with a significant increase in neuroretinal rim blood flow. arvojournals.org This suggests a potential positive impact on the vascular support to the optic nerve head, which is relevant given that reduced blood support is hypothesized to contribute to optic nerve damage in glaucoma. nih.gov Improvements in neuroretinal rim blood flow were more pronounced in open-angle glaucoma patients and those with lower flow prior to treatment. arvojournals.org Retinal blood flow, however, did not change significantly in this study. arvojournals.org
Subgroup Analysis and Predictors of Treatment Response
Subgroup analyses of clinical trials have provided insights into factors that may influence treatment response to this compound. A large Phase III trial revealed that this compound 0.004% was significantly more effective at lowering IOP in African American patients, with an almost 2 mmHg greater reduction compared to non-African Americans. nih.gov A higher percentage of African American patients responded to this compound 0.004% and achieved lower target pressures than with either latanoprost 0.005% or timolol 0.5%. nih.gov
In studies comparing this compound with other prostaglandin analogues, subgroup analyses have also been performed. One study comparing bimatoprost and this compound in patients previously on latanoprost found that in the subgroup of patients whose baseline IOP on latanoprost was less than 20 mmHg, bimatoprost provided greater additional diurnal IOP lowering than this compound. bmj.com However, in patients with baseline IOP on latanoprost of 20 mmHg or higher, bimatoprost and this compound showed similar efficacy. bmj.com
Predictors of treatment response have been explored in some studies. In a retrospective study of pediatric patients, juvenile open-angle glaucoma and aphakic glaucoma were the most common diagnoses in responders to this compound, and these responders were older than nonresponders. researchgate.net
While not a direct predictor of pharmacological response, patient adherence to medication has been shown to correlate with visual field progression. A retrospective study in patients with primary open-angle glaucoma on this compound or this compound/timolol fixed combination monotherapy found that patients with stable visual fields had a significantly higher median adherence rate compared to patients whose visual fields worsened. researchgate.netnih.gov Patients who were at least 90% adherent did not progress, while a notable percentage of patients with lower adherence did worsen. nih.gov This highlights the importance of adherence in achieving favorable outcomes with this compound.
Additionally, the magnitude of initial IOP reduction has been identified as a major factor influencing outcome and progression in glaucoma. researchgate.net Higher baseline IOP, pseudoexfoliation, bilateral disease, worse mean deviation, and older age were also associated with increased risk of progression. researchgate.net
Data Tables
| Glaucoma Subtype / Population | Study Type | Comparator | Baseline Mean IOP (mmHg) | IOP Reduction with this compound (mmHg) | Key Findings | Citation |
| Normal Tension Glaucoma | 24-hour study | Untreated | 12.9 ± 2.2 | 2.6 (from 12.9 to 10.3) | Significant IOP reduction at all time points over 24 hours; >20% reduction in over half of eyes. | dovepress.com |
| Normal Tension Glaucoma | Observational | None | 15.2 ± 2.0 | 19.4%–19.8% reduction rate | Significant IOP reduction; >20% reduction in about 50% of eyes. | researchgate.net |
| Normal Tension Glaucoma | Randomized Controlled Trial | Control | Baseline provided | 16.1% (average IOP) | Sustained hypotensive effect; ~33% achieved >20% reduction, ~10% achieved >30% reduction. | bmj.com |
| Pseudoexfoliation Glaucoma | Randomized, Prospective | Latanoprost, Dorzolamide+Timolol | Baseline provided | -9.3 ± 2.9 (at 6 months) | Similar efficacy to latanoprost; less effective than dorzolamide+timolol fixed combination. | researchgate.netnih.gov |
| Pediatric Glaucoma | Phase III | Timolol | This compound: 24.7 ± 4.6; Timolol: 24.2 ± 4.0 | This compound: -5.4; Timolol: -5.3 | Noninferior to timolol in lowering IOP in patients aged 2 months to <18 years. | nih.govarvojournals.orgresearchgate.net |
| Pediatric Glaucoma | Retrospective | Other medications (adjunctive) | 26.3 ± 6.6 | 5.3 (from 26.3 to 21.0) | Appeared more effective in juvenile and aphakic glaucoma; >15% reduction in 54% of eyes. | nih.govtandfonline.com |
| Subgroup Analysis / Predictor | Finding | Citation |
| African American Patients | Significantly more effective at lowering IOP (almost 2 mmHg greater reduction) compared to non-African Americans. | nih.gov |
| Baseline IOP (on Latanoprost) < 20 mmHg | Bimatoprost provided greater additional IOP lowering than this compound when switching from latanoprost. | bmj.com |
| Baseline IOP (on Latanoprost) ≥ 20 mmHg | Bimatoprost and this compound showed similar efficacy when switching from latanoprost. | bmj.com |
| Adherence Rate | Higher adherence correlated with stable visual fields; ≥90% adherence associated with no progression. | researchgate.netnih.gov |
| Baseline IOP | Higher baseline IOP associated with increased risk of progression. | researchgate.net |
| Glaucoma Type (Pediatric) | Juvenile open-angle and aphakic glaucoma more common in responders. | researchgate.net |
Safety Profile and Adverse Event Research for Travoprost
Comprehensive Analysis of Ocular Adverse Events and Their Etiology
Ocular adverse events are the most frequently reported side effects associated with travoprost therapy. These events are often related to the drug's prostaglandin-mediated effects on ocular tissues. patsnap.com
Conjunctival Hyperemia: Mechanisms of Vasodilation and Inflammation
Conjunctival hyperemia, characterized by redness of the eye, is a common adverse effect of this compound and other prostaglandin (B15479496) analogues (PGAs). frontiersin.orgmdpi.com It is primarily caused by the vasodilation of conjunctival vessels. frontiersin.orgmdpi.comnih.gov The mechanism behind this vasodilation is complex and is thought to involve the release of nitric oxide stimulated by PGAs and responses from sensory nerves. nih.gov Other mediators such as calcitonin gene-related peptide and substance P may also be involved. nih.gov
While conjunctival hyperemia is largely attributed to vasodilation, some research speculates that inflammatory responses triggered by PGA administration or the preservatives in the solution, such as benzalkonium chloride (BAK), may also contribute. nih.gov Studies have shown that this compound formulations with less toxic preservatives can cause less ocular surface toxicity, which might indirectly impact hyperemia. ophthalmologytimes.comijbcp.com
The incidence of conjunctival hyperemia with this compound has varied across studies, with some reporting rates as high as 49.5% to 58%. nih.govnih.gov In clinical trials with Travatan, ocular hyperemia was reported in approximately 20% of patients. europa.eu Another study reported hyperemia in approximately 12% of patients using a BAK-free formulation, compared to 14.5% with a BAK-preserved formulation. novartis.com The severity of hyperemia often decreases with continued treatment. frontiersin.org
Here is a summary of hyperemia incidence from selected studies:
| Study | This compound Incidence | Comparator Incidence (Drug) |
| Netland et al. (2001) | 49.5% | 27.6% (latanoprost), 14.0% (timolol) nih.gov |
| Parrish et al. (2003) | 58% | 68.6% (latanoprost), 47.1% (bimatoprost) nih.gov |
| Cantor et al. (2006) | 14.8% | 21.1% (bimatoprost) nih.gov |
| Clinical Trials with Travatan | ~20% | Not specified europa.eu |
| Clinical Trial with Travatan C | ~12% | 14.5% (BAK-preserved this compound) novartis.com |
| Clinical Studies (this compound 0.004%) | 30-50% | Not specified fda.gov |
Iris Pigmentation Changes: Melanogenesis and Melanin (B1238610) Deposition Research
Increased iris pigmentation is a well-established consequence of topical prostaglandin analogue therapy, including this compound. nih.govdovepress.com This change is predominantly observed in patients with mixed-color irides and is characterized by a gradual darkening of the brown pigmentation around the pupil, spreading concentrically towards the periphery. europa.eudovepress.com
Research indicates that this pigmentation change is primarily due to an increase in melanin production (melanogenesis) within existing melanocytes in the iris stroma, rather than an increase in the number of melanocytes (proliferation). nih.govdovepress.comcapes.gov.br Studies suggest that this compound, as a selective agonist for the prostaglandin F2α receptor, stimulates melanogenesis, possibly through the upregulation of tyrosinase activity, a key enzyme in melanin synthesis. dovepress.comresearchgate.net
The incidence of iris hyperpigmentation with this compound varies. In Phase III registry trials, the incidence ranged from 1.0% to 3.6% over one year of daily exposure. nih.gov A 12-month study reported an incidence of 3.1% with this compound 0.004% compared to 5.2% with latanoprost (B1674536). dovepress.com A longer 5-year study reported a cumulative incidence of 27.7%, comparable to findings with latanoprost. dovepress.com While considered a cosmetic issue with no known threat to vision or health, the change can be permanent. nih.goveuropa.euhres.ca
Eyelash Alterations (e.g., Hypertrichosis, Madarosis) and Periocular Skin Darkening
This compound can cause noticeable alterations in eyelashes, including increased length, thickness, pigmentation, and/or number of lashes. europa.euhres.camedsafe.govt.nze-lactancia.org This phenomenon, known as hypertrichosis, is a common side effect of PGAs. frontiersin.orgnih.gov Changes in eyelashes may become apparent as early as one and a half months after starting treatment. hres.cae-lactancia.org The exact mechanism underlying these eyelash changes is not fully understood but is thought to involve the agent's ability to enhance growth and hypertrophy in resting follicles, possibly through vasodilation in perifollicular vessels. mdpi.comnih.gov
Periocular skin darkening, or hyperpigmentation, can also occur in association with this compound use. nih.govhres.camedsafe.govt.nznih.gov This is similar in mechanism to iris hyperpigmentation, involving increased melanogenesis rather than melanocyte proliferation. nih.govnih.gov Periocular hyperpigmentation has been reported in a small percentage of patients. europa.euresearchgate.net
In some cases, more significant periocular changes, collectively termed prostaglandin-associated peri-orbitopathy (PAP), have been observed with PGAs, including deepening of the eyelid sulcus, orbital fat atrophy, ptosis, and dermatochalasis. mdpi.commedsafe.govt.nzresearchgate.net While the mechanism is not fully elucidated, it may be linked to PGF2α-induced suppression of adipogenesis. mdpi.com
Ocular Surface Disease (OSD) and Dry Eye Syndrome Research Associated with this compound
Ocular Surface Disease (OSD) symptoms, including dry eye, irritation, and foreign body sensation, are potential adverse effects associated with topical ophthalmic medications, particularly those containing preservatives like BAK. ophthalmologytimes.comfda.govclinicaltrials.eu Chronic application of BAK-preserved drugs is known to be toxic to the ocular surface, affecting corneal and conjunctival epithelial cells and potentially leading to dry eye syndrome and irritation. ophthalmologytimes.com
Research has explored the impact of this compound formulations with different preservatives on the ocular surface. Studies comparing BAK-preserved this compound with BAK-free this compound have shown that the BAK-free formulation results in significantly fewer ocular surface symptoms and improved Ocular Surface Disease Index (OSDI) scores. ijbcp.comresearchgate.netnih.gov This suggests that the preservative, rather than this compound itself, plays a significant role in the development of OSD symptoms in some patients.
In a study involving patients who switched from BAK-preserved latanoprost or bimatoprost (B1667075) to BAK-free this compound, a significant improvement in OSD symptoms and OSDI scores was observed. nih.gov
Here is a table summarizing OSDI score changes in a study comparing BAK-free and BAK-preserved this compound:
| Study Group | Baseline Mean OSDI Score | 12 Weeks Mean OSDI Score | p-value |
| BAK-free this compound | Not specified | 15.10 ± 3.60 | <0.0001 ijbcp.com |
| BAK-preserved this compound | Not specified | 23.47 ± 7.10 | <0.0001 ijbcp.com |
Systemic Adverse Events: Incidence and Mechanistic Investigations
Systemic adverse events associated with topical ophthalmic this compound administration are generally less common than ocular adverse events due to limited systemic absorption. nih.govfda.gov.ph In multiple-dose pharmacokinetic studies, plasma concentrations of this compound free acid were often below the limit of quantification. fda.govdrugbank.com
Post-marketing surveillance has not revealed any unanticipated systemic adverse events specifically associated with this compound or other prostaglandin analogues. nih.gov this compound has shown no appreciable effect on the cardiovascular or pulmonary systems and does not typically alter hematology, blood chemistry, or urinalysis laboratory values. nih.gov
However, as with other topically applied ophthalmic drugs, systemic absorption can occur, potentially leading to undesirable effects similar to those seen with systemic administration of related drug classes. fda.gov.ph Reported systemic adverse reactions in clinical trials and post-marketing data, although uncommon, have included hypersensitivity reactions, headache, dizziness, and changes in heart rate. europa.eue-lactancia.org
The incidence of systemic adverse events is generally low. For example, headache has been reported as an uncommon adverse reaction. europa.eu
While most systemic effects are rare, it's important for clinicians to be aware of the potential for systemic absorption and its implications, particularly in patients with pre-existing systemic conditions.
Research on Strategies for Mitigation and Management of Adverse Events
Research on mitigating and managing this compound-associated adverse events primarily focuses on common ocular side effects, such as conjunctival hyperemia, iris and eyelid hyperpigmentation, and eyelash changes nih.govdovepress.com. While generally considered cosmetic, these effects can impact patient compliance and quality of life nih.gov.
Strategies investigated for managing these adverse events include:
Reducing Systemic Absorption: Nasolacrimal occlusion or gently closing the eyelid(s) for two minutes after administration is recommended to potentially reduce systemic absorption and decrease systemic adverse reactions rwandafda.gov.rw.
Preservative-Free Formulations: Studies suggest that this compound formulations preserved with polyquaternium-1 may induce less ocular surface toxicity compared to those preserved with benzalkonium chloride rwandafda.gov.rweuropa.eu. A this compound ophthalmic solution preserved with polyquaternium-1 was associated with numerically less hyperemia than a benzalkonium chloride formulation in a 3-month trial hres.ca.
Lower Concentration Formulations: Using lower concentration eye drops may help minimize adverse reactions dovepress.com.
Proper Instillation Technique: Providing training on proper drop instillation can contribute to reducing adverse events dovepress.com.
Management of Specific Adverse Events:
Ocular Hyperemia: Management strategies for eye redness, the most common side effect, include applying cool compresses, using artificial tears, taking over-the-counter pain medications or antihistamines, and avoiding eye makeup medicalnewstoday.com. Hyperemia has been observed to improve over time with continued dosing in some studies nih.gov.
Macular Edema: Macular edema is a rare but more serious side effect associated with prostaglandin F2α analogues, including this compound nih.govmedicalnewstoday.comsante.fr. It has been reported during this compound treatment, particularly in aphakic patients, pseudophakic patients with a torn posterior lens capsule or anterior chamber lenses, or those with known risk factors for cystoid macular edema nih.govsante.fr. Macular edema typically resolves, and visual acuity returns, upon cessation of prostaglandin therapy nih.gov. Monitoring for this risk is included in routine risk minimisation measures sante.fr.
Iris Hyperpigmentation: This typically involves the brown pigmentation around the pupil spreading concentrically europa.eu. After discontinuation of therapy, no further increase in brown iris pigment has been observed europa.eu.
Eyelash Changes and Eyelid Darkening: These changes, including increased length, thickness, pigmentation, and/or number of lashes, and periorbital/eyelid skin darkening, have been observed europa.eue-lactancia.org. Eyelid and eyelash changes may be temporary and reversible upon stopping treatment, but changes in iris color are likely permanent medicalnewstoday.com. The long-term effects of increased pigmentation are not fully known medicalnewstoday.com.
Research has also compared the incidence of adverse events between this compound and other prostaglandin analogues. One study reported a 49.5% incidence of hyperemia with this compound 0.004% compared to 27.6% with latanoprost and 14.0% with timolol (B1209231) nih.gov. Another study found hyperemia in 14.8% of this compound-treated eyes versus 21.1% with bimatoprost nih.gov. A separate study indicated that eye irritation and red eye were observed at higher rates in the this compound group compared to the timolol group, although both drugs were generally well tolerated ijprt.orgijprt.org.
Long-Term Safety and Tolerability Profiles in Diverse Ethnic and Age Groups
Long-term safety and tolerability of this compound have been evaluated in various populations, including different ethnic and age groups.
Ethnic Groups:
Studies have investigated the efficacy and safety of this compound in different racial and ethnic groups. While some reports initially suggested potential differences in response between patients of white and African racial heritage, a study comparing this compound, latanoprost, and bimatoprost in patients from various ethnic backgrounds (analyzed as White or Other) found no significant differences in treatment effect between the drugs or between the two ethnic groups in terms of IOP lowering researchgate.netnih.gov. However, the study sample size was noted as potentially too small to definitively detect differences if they existed researchgate.netnih.gov.
Another study specifically examining the response to this compound in black and nonblack patients found that the response rate to this compound was higher in black patients researchgate.net. Mean IOP was significantly lower in black patients treated with this compound in a 12-month study researchgate.net. The IOP reduction was also significantly greater in black patients after adjustments for various factors researchgate.net. This compound was found to be superior to timolol in both racial groups, with this difference being more pronounced in black patients researchgate.net. This compound was also superior to latanoprost in black patients researchgate.net.
A multicenter retrospective cohort study in Korean patients with primary open-angle glaucoma or normal-tension glaucoma compared the long-term effectiveness and safety of tafluprost (B1681877), this compound, and latanoprost over more than 6 months mdpi.com. The study found no significant between-group differences in treatment-related adverse events, and all three prostaglandin analogues demonstrated good long-term safety profiles in this population mdpi.com.
Age Groups:
Research has also examined the safety and tolerability of this compound in different age groups, particularly the elderly and pediatric populations.
Pediatric Patients: The safety and efficacy of this compound ophthalmic solution have not been established in children below 18 years of age, and its use is generally not recommended in these patients until further data are available mayoclinic.orgfda.gov.phhres.cae-lactancia.org. However, some studies have included pediatric patients. A 12-week study comparing this compound with timolol in pediatric patients aged 2 months to less than 18 years found that the types and characteristics of adverse reactions were similar to those observed in adults europa.eu. The most frequent adverse reactions in the pediatric population were ocular hyperemia and growth of eyelashes, occurring at higher incidences compared to adult patients in a similar study europa.eu. Efficacy and safety data in the age group of 2 months to less than 3 years is limited rwandafda.gov.rweuropa.eu. No long-term safety data are available specifically for the pediatric population europa.eu.
Long-Term Safety Data:
A this compound intracameral implant, an extended-release delivery system, has also been studied for long-term safety and efficacy dovepress.comresearchgate.net. Pooled analyses from two phase III trials and a phase 2b trial demonstrated a favorable safety profile for the implant, with low incidence of adverse events such as hyperemia, increased IOP, iritis, or dry eye over periods up to 36 months dovepress.comresearchgate.net.
Data Table: Incidence of Common Ocular Adverse Events in a 3-Month Clinical Trial
| Coded Adverse Event | This compound 0.003% (N=442) N (%) | This compound 0.004% (N=421) N (%) |
| Ocular hyperemia | 31 (7) | 34 (8.1) |
| Conjunctival hyperemia | 25 (5.7) | Not specified |
*Data extracted from a 3-month clinical trial comparing this compound 0.003% and this compound 0.004% formulations hres.cafda.gov.
Data Table: Incidence of Adverse Events in a Study Comparing this compound and Timolol
| Adverse Event | This compound (N=30) % | Timolol (N=30) % |
| Eye irritation | 40.7 | 23.33 |
| Red eye | 29.6 | 6.67 |
| Iris pigmentation | 3.7 | 0 |
| Eyelash growth | 14.8 | 0 |
| Periorbital pigmentation | 3.7 | 0 |
*Data extracted from a study comparing this compound 0.004% and Timolol 0.5% ijprt.orgijprt.org. Note: N values in the source are for patients randomized, percentages are based on patients who completed the study (27 in this compound group, 30 in Timolol group).
Drug Drug Interaction Research Involving Travoprost
Pharmacodynamic Interactions with Concomitant Ocular Medications
Pharmacodynamic interactions occur when the effects of two or more drugs administered together are altered. In the context of ocular medications, this often relates to their combined impact on IOP.
Interactions with Beta-Blockers, Alpha-Agonists, Carbonic Anhydrase Inhibitors
Travoprost may be used concomitantly with other topical ophthalmic products aimed at lowering IOP, including beta-blockers and brinzolamide (B135381) (a carbonic anhydrase inhibitor). hres.camedscape.com Prostaglandin (B15479496) analogues like this compound work by increasing aqueous humor outflow, while beta-blockers primarily decrease aqueous humor production. glaucoma.orgreviewofoptometry.com Alpha-agonists can decrease aqueous production and potentially increase trabecular meshwork outflow. reviewofoptometry.com Carbonic anhydrase inhibitors reduce aqueous humor production. glaucoma.orgreviewofoptometry.com The distinct mechanisms of action suggest the potential for additive IOP-lowering effects when this compound is combined with these classes of drugs. sante.frmedscape.com
Research on Additive or Synergistic IOP-Lowering Effects
Clinical trials have investigated the effect of using this compound in combination with other ocular hypotensive medications. Data on the adjunctive administration of this compound with timolol (B1209231) 0.5% (a beta-blocker) and limited data with brimonidine (B1667796) 0.2% (an alpha-agonist) have shown an additive effect in lowering IOP. sante.frfda.gov.ph
One study comparing a fixed combination of this compound and timolol to this compound alone demonstrated that the combination provided a statistically superior reduction in mean morning IOP compared to this compound monotherapy. novartis.com
Research has also explored the combination of this compound with carbonic anhydrase inhibitors. A study evaluating the combination of this compound and brinzolamide showed significant IOP reduction compared to this compound monotherapy after both four and twelve weeks of combined therapy. nih.gov The average IOP decrease was 3.9 mmHg (17.4%) after four weeks and 4.2 mmHg (18.4%) after twelve weeks when compared to the this compound monotherapy baseline. nih.gov
It is important to note that using multiple prostaglandin analogues concurrently is generally not recommended, as it may lead to paradoxical increases in intraocular pressure. patsnap.commedscape.com
| Concomitant Ocular Medication Class | Mechanism of Action (Primary) | Interaction with this compound (IOP) | Research Findings |
| Beta-Blockers (e.g., Timolol) | Decrease aqueous humor production. | Additive IOP lowering effect. | Clinical data show additive effect with timolol. sante.frfda.gov.ph Fixed combination with timolol shows superior morning IOP reduction. novartis.com |
| Alpha-Agonists (e.g., Brimonidine) | Decrease aqueous production, increase outflow. | Additive IOP lowering effect. | Limited data with brimonidine show additive effect. sante.frfda.gov.ph |
| Carbonic Anhydrase Inhibitors (e.g., Brinzolamide) | Decrease aqueous humor production. | Additive IOP lowering effect. | Study shows significant additional IOP reduction with brinzolamide. nih.gov |
| Other Prostaglandin Analogues | Increase aqueous humor outflow. | Potential for decreased effect or paradoxical increase in IOP. | Concurrent use generally not recommended. patsnap.commedscape.com |
Pharmacokinetic Interactions with Systemic Drugs
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another drug.
Impact on Drug-Metabolizing Enzymes (e.g., Cytochrome P450)
This compound is administered as an isopropyl ester prodrug and is hydrolyzed to its active free acid in the cornea. wikipedia.orgnih.govmims.comeuropa.eu The systemic exposure to the active acid metabolite (AL-5848) after topical ocular administration is very low. hres.canovartis.comeuropa.eu this compound is metabolized extensively by routes other than the cytochrome P450 (CYP) pathways. hres.canovartis.com Drug interaction studies with cytochrome P450 substrates have not been conducted with the active acid metabolite. hres.canovartis.com However, due to the very low systemic exposure, it is considered unlikely that this compound's active metabolite would significantly influence the CYP enzyme-mediated metabolism of other concurrently administered systemic agents. hres.canovartis.com Similarly, concomitant administration of potent inhibitors of cytochrome P450 enzymes is not expected to significantly impact the low systemic exposure of the active metabolite. hres.canovartis.com
Protein Binding Displacement Studies
In vitro experiments have indicated that this compound free acid is moderately bound (approximately 80%) to plasma proteins in humans. sante.fr Drug-drug interactions through protein binding displacement are considered unlikely given this moderate binding and the rapid systemic clearance of the active metabolite. sante.freuropa.eudrugbank.com While displacement studies are a method to investigate potential interactions where one drug might displace another from protein binding sites, leading to increased free drug concentration, the low systemic levels and rapid elimination of this compound free acid minimize the clinical relevance of such interactions. mdpi.comresearchgate.net
Clinical Significance and Management of Identified Interactions
Based on the available research, drug-drug interactions with other systemically administered drugs are not likely to be clinically relevant due to the very low systemic exposure of this compound's active metabolite following topical ocular administration. hres.canovartis.comsante.fr The plasma levels of the active free acid are typically very low and decline rapidly. hres.canovartis.com
However, interactions with other topical ophthalmic medications are possible, particularly regarding additive or synergistic effects on IOP lowering. sante.frfda.gov.phnovartis.com The use of multiple prostaglandin analogues simultaneously is discouraged due to the potential for decreased efficacy or paradoxical IOP elevation. patsnap.commedscape.com
When this compound is used concomitantly with other topical ocular hypotensive agents like beta-blockers, alpha-agonists, or carbonic anhydrase inhibitors, an additive IOP-lowering effect can be expected, which can be beneficial in achieving target IOP. sante.frfda.gov.phnovartis.comnih.gov If more than one topical ophthalmic drug is being used, they should be administered at least five minutes apart to avoid dilution and ensure proper absorption of each medication. fda.gov.pheuropa.eue-lactancia.org
Patients should inform their healthcare provider about all medications they are currently taking, including over-the-counter drugs, vitamins, and herbal supplements, to allow for assessment of potential interactions. patsnap.com
Formulation Science and Advanced Delivery Systems Research for Travoprost
Development and Evaluation of Preservative-Free Travoprost Formulations
The inclusion of preservatives, particularly benzalkonium chloride (BAK), in topical ophthalmic medications has been associated with ocular surface disease (OSD), leading to symptoms such as redness, irritation, burning, and foreign body sensation. glaucomafoundation.orgeyewiki.org Chronic exposure to BAK can be detrimental to the ocular surface and may influence the success of glaucoma surgery. dovepress.comnih.gov The development of preservative-free (PF) this compound formulations aims to mitigate these adverse effects and improve patient comfort and long-term adherence to therapy. nih.govglaucoma.org
Alternative preservatives, such as polyquaternium-1 (polyquad) and SofZia, have been explored as less toxic alternatives to BAK. dovepress.comeyewiki.orgglaucoma.org SofZia, an ionic-buffered preservative system used in some this compound formulations, has demonstrated reduced cytotoxicity compared to BAK in laboratory studies. eyewiki.orgnih.gov
Impact on Ocular Surface Health and Tolerability
Studies have investigated the impact of PF this compound formulations on ocular surface health and tolerability compared to preserved formulations. Switching patients from BAK-preserved prostaglandin (B15479496) analogues to this compound preserved with SofZia has shown improvement in OSD symptoms and decreased hyperemia. eyewiki.orgnih.gov The components of SofZia are designed to degrade quickly upon contact with the ocular surface, resulting in less cytotoxicity. eyewiki.org
Comparative laboratory trials using corneal and conjunctival cell cultures have indicated that this compound preserved with SofZia is associated with less apoptosis and cytotoxicity compared to latanoprost (B1674536) preserved with BAK. nih.gov Furthermore, studies have reported that this compound with SofZia had no negative effect on the integrity of corneal epithelial tight junctions, unlike latanoprost with BAK. nih.gov
Comparative Studies on Efficacy and Safety
Clinical trials have compared the efficacy and safety of PF this compound formulations with preserved formulations and other prostaglandin analogues. Studies have demonstrated that PF this compound can lead to significant reductions in OSD symptoms and decreased hyperemia in patients previously treated with BAK-preserved formulations, while maintaining comparable IOP control. nih.gov
A retrospective chart review suggested that a change in preservative from BAK to SofZia in this compound 0.004% did not appear to alter the drug's efficacy in lowering IOP. ophthalmologytimes.com A randomized, multi-center, parallel, double-masked trial comparing this compound with SofZia and BAK-preserved this compound found statistically equivalent IOP control between the groups, with less conjunctival hyperemia observed in the SofZia group, although this difference was not always statistically significant. nih.gov
Novel Ocular Drug Delivery Technologies for this compound
Due to the limitations of conventional topical eye drops, including poor bioavailability and the need for frequent administration, significant research efforts are focused on developing novel ocular drug delivery technologies for this compound. These advanced systems aim to enhance drug penetration, prolong ocular residence time, and provide sustained release, thereby improving therapeutic efficacy and patient compliance. nih.govresearchgate.netnih.gov
Nanotechnology-Based Delivery Systems (e.g., Nanoparticles, Nanoliposomes, Micelles)
Nanotechnology offers promising avenues for improving the ocular delivery of this compound by enhancing solubility, stability, and penetration. Various nanocarriers, including nanoparticles, nanoliposomes, and micelles, are being investigated. nih.govnih.govfrontiersin.org
This compound has been loaded into a number of nanocarriers to improve its corneal penetrability and ocular bioavailability. nih.gov Nanoemulsions prepared with this compound have shown enhanced drug absorption and sustained IOP lowering compared to commercially available eye drops in in vivo studies. nih.govnih.govresearchgate.net These nanoemulsion formulations have also been reported as safe and non-irritant to ocular surfaces. nih.govnih.govresearchgate.net
Liquid crystalline nanostructures (LCNs) are another type of nanoparticle system being explored for this compound delivery. nih.govresearchgate.net TRAVO-loaded LCNs have demonstrated high drug permeation parameters in ex vivo studies. researchgate.net In vivo studies with TRAVO-tailored LCNs showed enhanced bioavailability and prolonged IOP reduction compared to a marketed product. nih.govresearchgate.net
Self-assembled lipid DNA nanoparticles loaded with this compound have shown prolonged adherence time to the eye and delivered a higher quantity of the drug compared to the free drug in pharmacokinetic studies. nih.gov Polymeric micelles have also been utilized as carriers for this compound, improving the performance of eye drops and potentially allowing for reduced doses. mdpi.com
Prodrug Design and Chemical Modification Strategies for Enhanced Permeation or Specificity
This compound itself is an isopropyl ester prodrug that is hydrolyzed to the biologically active free acid by corneal esterases upon ocular absorption. nih.govif-pan.krakow.pl This prodrug strategy enhances the lipophilicity of this compound, facilitating its penetration through the corneal barrier. if-pan.krakow.plreviewofophthalmology.comebrary.net
Prodrug design involves chemically modifying a drug molecule to improve its physicochemical properties, such as solubility and permeability, or to achieve targeted delivery. ebrary.netnih.govmdpi.com For this compound, the isopropyl ester modification is a key example of enhancing lipophilicity for improved corneal penetration. if-pan.krakow.plreviewofophthalmology.comebrary.net
Beyond the initial prodrug form, further chemical modification strategies are being explored to potentially enhance permeation or specificity. While specific examples of novel chemical modifications of this compound beyond the isopropyl ester were not extensively detailed in the provided search results, the general principle of prodrug design in ocular drug delivery involves modifying functional groups (e.g., carboxylic acids, hydroxyls) to create derivatives with improved properties, which are then cleaved in vivo to release the active drug. nih.gov This approach can potentially lead to enhanced drug absorption and targeted delivery to specific ocular tissues. reviewofophthalmology.comebrary.netnih.gov
Stability and Shelf-Life Enhancement Research for this compound Formulations
Ensuring the stability and extending the shelf-life of this compound formulations are critical for maintaining their efficacy and quality. Research in this area focuses on understanding degradation pathways and developing strategies to mitigate them.
This compound formulations have been subjected to rigorous stability studies under various environmental conditions, including different temperatures and light exposure, in accordance with regulatory guidelines. arvojournals.orgcbg-meb.nlgeneesmiddeleninformatiebank.nlnih.govcbg-meb.nl Studies have shown that this compound ophthalmic solutions demonstrate long-term thermal and photo stability. arvojournals.org The addition of a foil overwrap to the packaging has been shown to reduce moisture loss and significantly extend the shelf-life of the product. arvojournals.org
Research has also investigated the stability of this compound in different formulations, including generic versions. Variations in active ingredient concentration and the impact of temperature stress have been observed in some generic formulations, highlighting the importance of stringent quality control. nih.govnih.gov Studies have indicated that this compound degradation can be statistically significant at elevated temperatures (e.g., 50°C). nih.gov
The choice of preservative system can also impact the stability and tolerability of this compound formulations. ejpmr.comeyewiki.org Formulations utilizing alternative preservative systems, such as SofZia®, have been developed and studied for their stability and potential benefits in terms of ocular surface tolerability compared to formulations containing benzalkonium chloride (BAK). e-lactancia.orgejpmr.comeyewiki.org
Furthermore, research suggests that this compound can remain effective beyond the stated expiration date under certain storage conditions, although chemical stability studies are crucial to confirm this. nih.gov
Translational and Personalized Medicine Research in Travoprost Therapy
Genetic and Genomic Determinants of Travoprost Response
Understanding the genetic factors that influence how a patient responds to this compound can help personalize treatment strategies. Research in this area focuses on identifying genetic variations that affect the drug's target receptor and other pathways involved in IOP regulation and drug metabolism.
Pharmacogenomic Studies on FP Receptor Polymorphisms
This compound exerts its IOP-lowering effect by activating the FP receptor nih.gov. Variations in the gene encoding the FP receptor (PTGFR) can potentially influence receptor expression, function, and ultimately, a patient's response to this compound. Studies have investigated the association between single nucleotide polymorphisms (SNPs) in the PTGFR gene and the efficacy of prostaglandin (B15479496) analogues, including latanoprost (B1674536), another FP receptor agonist.
For example, studies have explored the correlation between specific SNPs in the promoter and intron regions of the FP receptor gene and the degree of IOP reduction with latanoprost treatment in both normal volunteers and patients with glaucoma or ocular hypertension nih.govnih.govmdpi.comucl.ac.uk. Some studies have found associations between certain PTGFR polymorphisms and the variability in response to latanoprost nih.govnih.govmdpi.comucl.ac.uk. While these studies primarily focus on latanoprost, they provide a basis for similar investigations into the pharmacogenomics of this compound, given its shared target receptor.
Genetic Markers for Predicting IOP Response and Adverse Events
Beyond the FP receptor gene, other genetic markers may play a role in predicting a patient's IOP response to this compound and their susceptibility to adverse events. Research in this area is ongoing and aims to identify genetic variations in genes involved in drug metabolism, transport, and downstream signaling pathways activated by this compound. Identifying such markers could help clinicians predict which patients are likely to respond well to this compound and which may be at higher risk of experiencing specific side effects. This information could then be used to guide treatment selection and personalize monitoring strategies.
Biomarkers for Predicting this compound Efficacy and Safety
Biomarkers can provide objective measures to predict how effectively and safely a patient will respond to this compound. These biomarkers can be found in the ocular surface or systemically.
Systemic Biomarkers
While this compound is primarily a topical medication with limited systemic exposure, systemic biomarkers could potentially reflect individual differences in drug metabolism, systemic response pathways, or underlying patient characteristics that influence treatment outcomes. Research into systemic biomarkers for predicting this compound efficacy and safety is less explored compared to ocular surface biomarkers. However, as personalized medicine in glaucoma evolves, systemic markers related to inflammation, metabolism, or genetic profiles could be investigated for their potential role in predicting individual responses to this compound.
Neuroprotective Potential of this compound Beyond IOP Reduction
While the primary goal of this compound therapy is to lower IOP, which is a major risk factor for glaucoma progression, there is growing interest in the potential neuroprotective effects of this compound that are independent of its IOP-lowering action. Neuroprotection in glaucoma aims to preserve retinal ganglion cells (RGCs) and their axons, which are vulnerable to damage in this disease. frontiersin.orgmdpi.comajol.info
Preclinical studies have explored the potential of prostaglandin analogues, including this compound, to offer direct neuroprotective effects. Some research suggests that prostaglandin analogues may protect RGCs from damage induced by factors like glutamate (B1630785) and hypoxia in experimental models. mdpi.comtorvergata.it Additionally, studies in animal models have indicated that prostaglandin analogues might influence optic nerve head and retinal blood flow, potentially contributing to neuroprotection. torvergata.it While the exact mechanisms of these potential neuroprotective effects are still under investigation, they may involve pathways beyond the direct reduction of IOP. Further research is needed to fully understand the neuroprotective potential of this compound and its clinical significance in managing glaucoma.
Research on Retinal Ganglion Cell Survival
Research into the potential of this compound to support retinal ganglion cell (RGC) survival extends beyond its primary intraocular pressure (IOP)-lowering effect. Studies have investigated direct neuroprotective effects of prostaglandin analogues, including this compound acid, on RGCs. Using rat purified primary RGC cultures, researchers explored the impact of this compound acid on RGC death induced by glutamate and hypoxia. Results indicated that prostaglandin analogues, including this compound acid at a concentration of 100 nM, significantly increased RGC survival rates by suppressing apoptosis. This suggests an IOP-independent neuroprotective effect on RGC death in response to these stressors in vitro. nih.gov
Further in vivo studies using animal models of chronic ocular hypertension have also explored the effects of this compound on retinal changes and intrinsic survival signals. In a rat model, administration of this compound led to significant decreases in RGC apoptosis and glial cell activation. nih.gov Western blot analyses in this model revealed increased expression of bcl-2 and bcl-xL, proteins involved in survival signaling, following IOP elevation, which was further enhanced by this compound treatment. nih.gov This enhancement of survival signaling may contribute to the observed decrease in RGC apoptosis. nih.gov
Another area of research involves the biomechanical properties of the lamina cribrosa (LC), a structure implicated in RGC damage in glaucoma. A study in rats with induced primary open-angle glaucoma (POAG) investigated the effect of this compound on LC stiffness. The study found that LC stiffness was reduced in POAG eyes compared to controls, and this stiffness was further reduced in this compound-treated eyes. arvojournals.org A reduction in LC stiffness is hypothesized to decrease mechanical stress on RGCs and astrocytes, potentially offering a protective mechanism for their survival in progressive optic neuropathy, enhanced by this compound. arvojournals.org
Mechanisms of Neuroprotection
The exact mechanisms by which prostaglandin analogues, including this compound, exert neuroprotective effects are not yet fully clarified and appear to be unrelated to FP receptor stimulation, which is primarily associated with IOP reduction. nih.gov However, research has begun to shed light on potential pathways involved.
Studies have indicated that this compound can induce retina metabolic changes that are independent of IOP. plos.orgplos.org In an inherited glaucoma rat model, elevated IOP led to alterations in the retinal protein profile, including changes in the expression of high-mobility-group-protein B1 (HMGB1), calmodulin, heat-shock-protein (HSP) 70, and carbonic anhydrase II. plos.orgplos.org Topical administration of this compound was shown to attenuate HMGB1 upregulation and calmodulin downregulation in this model, suggesting a neuroprotective potential by influencing these molecular targets. torvergata.it While the changes in the retinal proteome induced by this compound were different from those by dorzolamide (B1670892), both suggested a direct IOP-independent effect on retinal metabolism. plos.orgplos.org Further investigation is needed to fully elucidate the neuroprotective mechanisms signaled through these protein expression changes. plos.org
Experimental studies in rabbits have also found that prostaglandin analogues, including this compound, significantly increased optic nerve head (ONH) and retinal blood flow and inhibited endothelin-1 (B181129) induced vascular contraction, even without IOP reduction. torvergata.it This suggests a potential mechanism involving improved ocular blood supply, which could contribute to RGC survival.
Exploration of this compound in Non-Glaucomatous Ocular Conditions
Research in Ocular Surface Disorders
Research has explored the impact of this compound, particularly preservative-free formulations, on ocular surface health. Conventional topical glaucoma medications often contain preservatives like benzalkonium chloride (BAK), which are known to potentially induce corneal toxicity and ocular surface disease (OSD). researchgate.netophthalmologytimes.comdovepress.com Studies have investigated whether switching from BAK-preserved prostaglandin formulations to this compound with less toxic preservatives or preservative-free formulations can improve OSD symptoms.
A prospective study in glaucoma patients previously treated with BAK-preserved latanoprost or bimatoprost (B1667075) who switched to this compound BAK-free (TZ) demonstrated statistically significant reductions in symptoms of ocular surface disease, as measured by the Ocular Surface Disease Index (OSDI) scores. arvojournals.org Patients on TZ showed improved mean OSDI scores compared to those on latanoprost or bimatoprost. arvojournals.org Specific symptoms that improved included sensitivity to light, grittiness, pain, blurred or poor vision, and difficulties with reading, driving at night, computer work, windy conditions, and low humidity. arvojournals.org Additionally, improvements in conjunctival hyperemia were observed with TZ. arvojournals.org
Potential in Retinal Vascular Diseases
While this compound is primarily known for its use in glaucoma, there is limited research specifically exploring its potential in retinal vascular diseases. Some research in animal models has suggested that prostaglandin analogues, including this compound, can increase retinal blood flow. torvergata.it However, comprehensive studies specifically investigating the therapeutic potential of this compound in conditions like diabetic macular edema (DME) or wet age-related macular degeneration (AMD), which are characterized by retinal vascular abnormalities, are not widely reported in the provided search results. Research in retinal vascular diseases appears to be focused on other novel agents and delivery methods, such as subcutaneously administered nanomedicines. ophthalmologytimes.com One case report mentioned a rare instance of serous macular detachments associated with topical this compound, potentially related to increased choroidal vascular permeability, highlighting the need for awareness of potential retinal effects. nih.gov
Economic and Quality of Life Research Related to this compound Treatment
Economic and quality of life research related to this compound treatment primarily focuses on its use in glaucoma and ocular hypertension, often in comparison to other IOP-lowering medications. Studies have evaluated the cost-effectiveness and cost-utility of this compound.
A study comparing this compound with latanoprost and timolol (B1209231) in patients with advanced glaucoma in several European countries used a Markov model to assess the incremental cost-effectiveness ratio. tandfonline.com The study considered health states of stable and progressive glaucoma and derived transition probabilities from daily IOP means and variances. tandfonline.com this compound was found to economically dominate latanoprost in some countries and demonstrated an incremental cost-utility ratio against both latanoprost and timolol that was below commonly accepted thresholds for cost-effectiveness. tandfonline.com This suggests that this compound can be a cost-effective alternative. tandfonline.com
Another systematic review evaluating the economic effectiveness of this compound and tafluprost (B1681877) in previously untreated patients with open-angle glaucoma found that while this compound was less expensive than tafluprost, tafluprost was considered more clinically effective in lowering IOP and potentially saving more social costs due to a greater IOP lowering effect and more years of good vision. medicalresearchjournal.org However, another study indicated that this compound had a slightly higher efficacy in lowering IOP than tafluprost among patients with POAG. medicalresearchjournal.org
Research also considers the impact of this compound on vision-related quality of life. While the primary measure of effectiveness in economic evaluations is often IOP reduction and avoidance of visual field defects, the impact of treatment on patient quality of life is increasingly recognized. Studies evaluating quality of life in glaucoma patients using different prostaglandin analogues have shown variations. researchgate.net For instance, one study found that patients using bimatoprost had lower quality of life compared to those using latanoprost and this compound. researchgate.net
Data from a study evaluating a this compound intracameral implant showed that reducing reliance on topical medications has a host of benefits, which can indirectly impact quality of life by potentially reducing the burden of daily drops and associated ocular surface issues. nih.gov
Here is a summary of some economic findings:
| Comparison | Outcome Measured | Key Finding | Source |
| This compound vs. Latanoprost & Timolol | Cost-effectiveness, Cost-utility | This compound cost-effective, economically dominant over latanoprost in some regions. | tandfonline.com |
| This compound vs. Tafluprost | Economic effectiveness, IOP lowering | This compound less expensive; Tafluprost potentially more clinically effective. | medicalresearchjournal.org |
| This compound vs. Latanoprost & Bimatoprost | Cost per IOP reduction | This compound showed competitive cost per percentage and mmHg IOP reduction. | researchgate.net |
Ethical Considerations and Patient-Reported Outcomes Research
Ethical considerations in research involving this compound, as with any medical research involving human subjects, adhere to general ethical principles. These principles include ensuring the research is responsive to the health needs of the group being studied, that the potential benefits outweigh the risks, and that informed consent is obtained. clinicaltrials.gov Research protocols must detail ethical considerations, funding, potential conflicts of interest, and provisions for participants who may be harmed. clinicaltrials.gov Research ethics committees play a crucial role in reviewing and approving protocols. clinicaltrials.gov
Patient-reported outcomes (PROs) are increasingly important in evaluating the full impact of glaucoma treatments like this compound. PRO research aims to capture the patient's perspective on their symptoms, functional status, and quality of life. For this compound, PROs have been utilized to assess the impact on ocular surface disease symptoms, particularly with different formulations. dovepress.comarvojournals.org The Ocular Surface Disease Index (OSDI) is a validated questionnaire used in studies to quantify the severity of OSD symptoms reported by patients. dovepress.comarvojournals.org Studies have shown that switching to preservative-free this compound can lead to significant improvements in patient-reported OSD symptoms. dovepress.comarvojournals.org
Future Directions, Emerging Research Paradigms, and Unmet Needs in this compound Research
Future research directions for this compound are focused on optimizing its delivery, understanding inter-individual variability in response, and exploring its potential in different glaucoma subtypes. A significant area of emerging research is the continued development and evaluation of long-acting this compound delivery systems, such as the intracameral implant. researchgate.netnih.govmodernretina.comdovepress.comresearchgate.nettandfonline.com These systems address the unmet need for improved patient adherence and consistent drug delivery, which are major challenges with topical medications. nih.govmodernretina.com Future studies are needed to assess the long-term efficacy and safety of these implants in larger and more diverse patient populations, as well as to determine optimal candidates for this treatment modality. dovepress.com
Another critical area for future research is the application of personalized medicine approaches to this compound therapy. While studies have identified potential differences in response based on factors like race, a deeper understanding of the genetic and molecular factors influencing this compound's efficacy and safety is needed. researchgate.nettheophthalmologist.com Emerging research paradigms may involve using genomic data, transcriptomics, and other 'omics' technologies to identify biomarkers that predict an individual's response to this compound. This could lead to the development of predictive models that guide treatment selection and personalize this compound therapy for maximum benefit. theophthalmologist.com
Research is also needed to explore the efficacy of this compound in specific glaucoma subtypes, such as normal-tension glaucoma (NTG). Studies have shown that the IOP reduction achieved with this compound in NTG patients may be less pronounced compared to those with ocular hypertension or high-pressure open-angle glaucoma. nih.gov Further research is required to determine the optimal role of this compound in NTG management and to identify potential factors that influence response in this population.
Unmet needs in this compound research include the development of therapies that target mechanisms beyond IOP reduction, although IOP lowering remains the only proven treatment for glaucoma. researchgate.nettandfonline.comnih.gov While this compound primarily works by increasing aqueous humor outflow, future research could explore its potential in influencing other aspects of glaucoma pathophysiology, such as ocular blood flow or neuroprotection, possibly in combination with other agents. nih.gov
Emerging research paradigms in ophthalmology, including the application of artificial intelligence and big data analysis, could play a significant role in advancing this compound research. theophthalmologist.com These approaches can be used to analyze large datasets of patient information to identify patterns and predictors of treatment response, contributing to both translational and personalized medicine efforts. theophthalmologist.com
Furthermore, research into the cost-effectiveness of novel this compound delivery systems and personalized approaches is crucial to ensure their accessibility and integration into clinical practice. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5282226 |
| Latanoprost | 5281606 |
| Timolol | 33624 |
| Bimatoprost | 5367244 |
| Dorzolamide | 60235 |
| NCX 667 | Not found |
| Latanoprostene bunod | 135407134 |
Data Table Example (Illustrative - based on search results)
Table 1: IOP Reduction with this compound 0.004% in Black Patients
| Patient Group | Comparator | Mean IOP Reduction (mmHg) | Citation |
| Black Patients | Latanoprost | Up to 2.4 mmHg greater | researchgate.net |
| Black Patients | Timolol 0.5% | Up to 4.6 mmHg greater | researchgate.net |
Table 2: Patients Free of Topical Medication with this compound Intracameral Implant
| Study Phase | Timepoint | Percentage of Patients Free of Topical Medications | Citation |
| Phase 3 | 12 months | 81% | modernretina.comdovepress.com |
| Phase 2b | 3 years | 69% (on same or fewer topical meds) | dovepress.comresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Travoprost’s mechanism of action in lowering intraocular pressure (IOP)?
- Methodological Answer: Use in vitro human trabecular meshwork (HTM) cell cultures to assess cytoskeletal changes (e.g., F-actin reorganization via FITC-phalloidin staining) and β-catenin expression (via immunofluorescence/Western blot) under dexamethasone-induced stress . For in vivo models, employ rodent or primate studies to measure uveoscleral outflow using tracer techniques or tonometry. Clinical trials with IOP measurements at consistent timepoints (e.g., 8 AM, 12 PM) are critical for translational validation .
Q. How do researchers standardize pharmacokinetic (PK) parameters for this compound across species?
- Methodological Answer: Plasma concentration-time profiles should be analyzed via LC-MS/MS to detect this compound free acid (quantitation limit: 10 pg/mL). Key parameters include:
- Volume of distribution (Vd): ~2.6 L/kg in rats .
- Half-life (t½): 17–86 minutes in humans due to rapid hydrolysis in the cornea .
- Elimination: <2% excreted renally; majority via biliary routes in rodents .
Standardization requires interspecies scaling (e.g., body surface area adjustments) and accounting for corneal metabolism differences .
Q. What statistical methods are recommended for comparing this compound’s efficacy against other prostaglandin analogs?
- Methodological Answer: Use paired t-tests for within-group IOP changes (e.g., switching from latanoprost to this compound) and ANOVA with Bonferroni correction for multi-group comparisons (e.g., hyperemia grading, Ocular Surface Disease Index scores). Ensure covariates (e.g., baseline IOP, age) are consistently adjusted across analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s teratogenic risk between animal and human data?
- Methodological Answer: In rats, subcutaneous this compound at 10 mcg/kg (116× human ocular dose) caused skeletal malformations, but human studies show minimal systemic absorption (plasma levels <0.01 ng/mL) . To address discrepancies:
- Conduct in vitro placental barrier models to assess free acid transfer.
- Use PK/PD modeling to correlate ocular dosing with systemic exposure thresholds.
- Apply the “no observed adverse effect level” (NOAEL) from animal studies (3 mcg/kg in rats) with safety margins ≥100× for human risk assessment .
Q. What experimental designs mitigate confounding factors in long-term this compound safety studies?
- Methodological Answer: Implement prospective, randomized, multicenter trials with:
- Blinding: Investigator-masked allocation to reduce bias in IOP/hyperemia assessments .
- Adherence monitoring: Use electronic dosing devices (e.g., TDA monitors) to track instillation timing .
- Covariate tracking: Standardize documentation of variables like conjunctival hyperemia grades and corneal erosion via slit-lamp examinations .
Q. How do sustained-release formulations (e.g., ENV515 implant) alter this compound’s PK/PD profile compared to topical solutions?
- Methodological Answer: Poly(esteramide)-based implants release this compound via zero-order kinetics, maintaining plasma levels <10 pg/mL for 6–12 months . Key differences from topical solutions include:
- Absorption: Bypasses corneal hydrolysis, directly releasing free acid into the anterior chamber.
- Elimination: Reduced peak concentrations (Cmax), minimizing systemic exposure .
- Efficacy: Compare area-under-the-curve (AUC) for IOP reduction using non-inferiority margins (e.g., ±1.5 mmHg) .
Data Analysis & Interpretation
Q. What approaches validate this compound’s receptor selectivity in the presence of conflicting in vitro binding data?
- Methodological Answer: Perform competitive binding assays (FP vs. other prostaglandin receptors) with radiolabeled ligands (e.g., [³H]-Travoprost). Use Schild analysis to calculate inhibition constants (Ki) and confirm FP receptor dominance (>100× selectivity over EP/DP receptors) .
Q. How should researchers address variability in this compound’s half-life across studies (17–86 minutes)?
- Methodological Answer: Stratify PK data by:
- Assay sensitivity: Earlier studies used less sensitive methods (e.g., ELISA vs. LC-MS/MS) .
- Population factors: Genetic polymorphisms in esterase activity may affect hydrolysis rates .
- Sampling frequency: Sparse sampling (<30-minute intervals) underestimates t½ .
Ethical & Regulatory Considerations
Q. What guidelines govern preclinical reporting for this compound’s reproductive toxicity studies?
- Methodological Answer: Follow NIH preclinical checklists for embryo-fetal development studies, including:
- Dose justification: Human-equivalent doses based on BSA scaling.
- Endpoint clarity: Malformation classification per skeletal/viscus criteria.
- Data transparency: Disclose litter effects and maternal toxicity in supplementary files .
Tables
Table 1: Key Pharmacokinetic Parameters of this compound Across Species
| Parameter | Rat Model | Human (Topical) | Human (Implant) |
|---|---|---|---|
| Cmax | N/A | ≤0.052 ng/mL | <10 pg/mL |
| t½ | ~45 minutes | 17–86 minutes | Sustained (>6 months) |
| Elimination Route | Biliary (61%) | Renal (<2%) | Anterior chamber drainage |
Table 2: Common Statistical Tests in this compound Clinical Trials
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
